4-(2-Fluoroethyl)piperidin-1-ol
Description
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
4-(2-fluoroethyl)-1-hydroxypiperidine |
InChI |
InChI=1S/C7H14FNO/c8-4-1-7-2-5-9(10)6-3-7/h7,10H,1-6H2 |
InChI Key |
GZMAENOESKSEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCF)O |
Origin of Product |
United States |
Preliminary Toxicity and Safety Assessment of 4-(2-fluoroethyl)piperidin-1-ol: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive framework for conducting preliminary toxicity and safety studies on the novel chemical entity, 4-(2-fluoroethyl)piperidin-1-ol. The methodologies and strategies outlined herein are grounded in established regulatory guidelines and industry best practices to ensure scientific integrity and robust data generation for informed decision-making in early-stage drug development.
Introduction: The Scientific Imperative for a Phased and Rational Approach
The journey of a novel chemical entity from discovery to a potential therapeutic is contingent upon a thorough and scientifically rigorous evaluation of its safety profile. For 4-(2-fluoroethyl)piperidin-1-ol, a piperidine derivative, understanding its potential toxicities is paramount before any human administration. Piperidine and its analogues are known to exhibit a range of biological activities, and the introduction of a fluoroethyl group necessitates a careful examination of its metabolic fate and potential for off-target effects.[1][2][3][4] This guide advocates for a phased, tiered approach, commencing with in vitro and acute in vivo studies to identify major liabilities, followed by more extensive repeat-dose and specialized safety assessments. This strategy is designed to be resource-efficient, adhering to the 3Rs (Replacement, Reduction, and Refinement) of animal testing, while providing the critical data needed to support an Investigational New Drug (IND) application.[5]
Section 1: Foundational Safety Pharmacology - The Core Battery
Prior to first-in-human studies, it is a regulatory requirement to assess the effects of a test substance on vital physiological functions.[6][7][8] The safety pharmacology core battery focuses on the central nervous, cardiovascular, and respiratory systems, as these are most critical for life support.[6][9][10]
Central Nervous System (CNS) Safety
A functional observational battery (FOB) or Irwin test is a primary screen to detect any overt neurological or behavioral effects.[6][9]
Experimental Protocol: Functional Observational Battery (FOB) in Rodents
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dose Administration: A single administration of 4-(2-fluoroethyl)piperidin-1-ol via the intended clinical route (e.g., oral gavage, intravenous). At least three dose levels should be tested, including a high dose that induces overt signs of toxicity or is a limit dose. A vehicle control group is essential.
-
Observations: A comprehensive set of observations are made at predefined intervals (e.g., 1, 2, 4, and 24 hours post-dose). These include, but are not limited to:
-
Behavioral: Alertness, grooming, posture, gait, and any abnormal behaviors (e.g., tremors, convulsions).[1]
-
Autonomic: Salivation, lacrimation, pupil size, respiration rate.
-
Neuromuscular: Grip strength, motor coordination (e.g., rotarod test).
-
Physiological: Body temperature.
-
-
Data Analysis: Observations are scored and statistically compared between treated and control groups.
Cardiovascular Safety
The potential for cardiovascular adverse effects, particularly QT interval prolongation, is a major cause of drug attrition.[11]
Experimental Protocol: In Vitro hERG Assay and In Vivo Cardiovascular Telemetry
-
In Vitro hERG Assay: This assay is a critical first step to assess the potential for delayed ventricular repolarization.
-
System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Methodology: Patch-clamp electrophysiology to measure the effect of a range of concentrations of 4-(2-fluoroethyl)piperidin-1-ol on the hERG current.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 (the concentration causing 50% inhibition of the hERG current).
-
-
In Vivo Cardiovascular Telemetry: This study provides integrated data on cardiovascular function in a conscious, freely moving animal.[9][10]
-
Animal Model: Beagle dogs or non-human primates are often used due to their cardiovascular physiology being more analogous to humans.
-
Methodology: Surgical implantation of telemetry transmitters to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Study Design: A crossover or parallel-group design with administration of vehicle and at least three doses of 4-(2-fluoroethyl)piperidin-1-ol.
-
Data Analysis: Comprehensive analysis of ECG intervals (PR, QRS, QT, and corrected QT), heart rate, and blood pressure.
-
Respiratory Safety
Assessment of respiratory function is the third component of the core battery.
Experimental Protocol: Whole-Body Plethysmography in Rodents
-
Animal Model: Conscious rats or mice.
-
Methodology: Animals are placed in a whole-body plethysmography chamber that measures changes in pressure associated with breathing.
-
Parameters Measured: Respiratory rate, tidal volume, and minute volume.
-
Study Design: Animals are exposed to vehicle and escalating doses of 4-(2-fluoroethyl)piperidin-1-ol, and respiratory parameters are monitored continuously.
Diagram: Safety Pharmacology Core Battery Workflow
Caption: Workflow for the safety pharmacology core battery studies.
Section 2: Genotoxicity Assessment - A Battery of Tests
Genotoxicity testing is crucial to identify compounds that can induce genetic damage, which may lead to carcinogenicity or heritable defects.[12][13] A standard battery of in vitro and in vivo tests is required to cover different genotoxic endpoints.[12][14]
In Vitro Genotoxicity Assays
-
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used method to assess the ability of a compound to induce point mutations in DNA.[14][15]
-
Protocol: Various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are exposed to 4-(2-fluoroethyl)piperidin-1-ol, both with and without metabolic activation (S9 fraction). The number of revertant colonies is counted.
-
-
In Vitro Micronucleus Assay or Chromosomal Aberration Assay: These assays in mammalian cells detect clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects.[13][14]
-
Protocol: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are treated with 4-(2-fluoroethyl)piperidin-1-ol. Cells are then analyzed for the presence of micronuclei or structural chromosomal aberrations.[14]
-
-
In Vitro Mouse Lymphoma Assay (MLA): This assay is capable of detecting both gene mutations and clastogenic effects.[15]
-
Protocol: L5178Y/Tk+/- mouse lymphoma cells are exposed to the test compound. Mutations at the thymidine kinase (Tk) locus are quantified.
-
In Vivo Genotoxicity Assay
An in vivo assay is necessary to investigate genotoxicity in a whole animal system, which accounts for metabolic and pharmacokinetic effects.
-
In Vivo Rodent Bone Marrow Micronucleus Test: This is the most common in vivo test.
Diagram: Genotoxicity Testing Strategy
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An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(2-fluoroethyl)piperidin-1-ol Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(2-fluoroethyl)piperidin-1-ol scaffold represents a promising motif in modern medicinal chemistry, combining the conformational constraints of a piperidine ring with the modulatory effects of N-hydroxylation and fluoroalkylation. Understanding the pharmacokinetic (PK) profile of derivatives based on this core structure is paramount for their successful development as therapeutic agents. This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-(2-fluoroethyl)piperidin-1-ol derivatives. Moving beyond a simple recitation of protocols, this guide delves into the scientific rationale behind experimental choices, offers validated, step-by-step methodologies for key in vitro and in vivo assays, and provides insights into the interpretation of the generated data. Grounded in regulatory expectations and scientific best practices, this document is intended to empower researchers to conduct robust preclinical PK studies, enabling data-driven decisions in the optimization and selection of drug candidates.
Introduction: The Significance of the 4-(2-fluoroethyl)piperidin-1-ol Scaffold and the Imperative of Early PK Profiling
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to orient substituents in defined three-dimensional space.[1] The introduction of an N-hydroxyl group to form a piperidin-1-ol can significantly modulate a compound's physicochemical properties, including its basicity and hydrogen bonding potential, which in turn can influence its ADME profile.[2] Furthermore, the incorporation of a fluoroethyl group at the 4-position is a strategic design element. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve target engagement.[3] The 2-fluoroethyl group, in particular, can serve as a bioisostere for other functionalities and its metabolic fate is of considerable interest.[4][5]
Early and comprehensive pharmacokinetic profiling of 4-(2-fluoroethyl)piperidin-1-ol derivatives is not merely a data collection exercise; it is a critical component of a successful drug discovery campaign.[4][6] A thorough understanding of a compound's ADME properties allows for the early identification of potential liabilities, such as poor oral bioavailability, rapid metabolism, or unfavorable distribution, thereby guiding medicinal chemistry efforts to optimize the molecule's drug-like properties.[6] This proactive approach mitigates the risk of late-stage failures and accelerates the translation of promising compounds from the bench to the clinic.
This guide will systematically detail the essential in vitro and in vivo studies required for a comprehensive PK assessment of this unique chemical class.
Foundational In Vitro ADME Assays: A Step-by-Step Guide
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are fundamental to early drug discovery, offering a cost-effective and high-throughput means of evaluating the pharmacokinetic properties of drug candidates.[6] These assays provide crucial data to guide compound optimization and prioritize the most promising candidates for further development.[4]
Metabolic Stability in Liver Microsomes: Predicting Hepatic Clearance
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. The in vitro liver microsomal stability assay is a standard method to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[2][7]
Scientific Rationale: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[7] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can simulate hepatic metabolism and determine the rate at which the compound is cleared. This provides an estimate of its intrinsic clearance (CLint). For 4-(2-fluoroethyl)piperidin-1-ol derivatives, potential metabolic pathways include N-dehydroxylation, oxidation of the piperidine ring, and metabolism of the fluoroethyl side chain.[7][8]
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Reagents and Materials:
-
Test compound and positive control compounds (e.g., midazolam, verapamil) dissolved in a suitable solvent (e.g., DMSO).
-
Pooled human liver microsomes (HLMs).
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold acetonitrile with an internal standard for reaction termination and sample processing.
-
96-well plates.
-
Incubator shaker set to 37°C.
-
LC-MS/MS system for analysis.
-
-
Step-by-Step Procedure:
-
Preparation: Prepare a working solution of the test compound and positive controls in the phosphate buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.[9]
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, the HLM solution (final protein concentration typically 0.5 mg/mL), and the test compound solution (final concentration typically 1 µM).[2]
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the components to reach thermal equilibrium.[10]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[9]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells.[2] The 0-minute time point serves as the initial concentration control.
-
Sample Processing: After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[9]
-
Data Analysis and Interpretation:
The percentage of the parent compound remaining at each time point is plotted against time. The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint = (0.693 / t½) / (mg/mL microsomal protein)
| Parameter | Formula | Description |
| Half-life (t½) | 0.693 / k | The time it takes for the concentration of the compound to be reduced by half. |
| Intrinsic Clearance (CLint) | (0.693 / t½) / (protein concentration) | The rate of metabolism by a given amount of microsomal protein, independent of blood flow. |
A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to poor oral bioavailability and a short duration of action in vivo. Conversely, a long half-life and low intrinsic clearance indicate high metabolic stability.
Visualization of the Microsomal Stability Assay Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Plasma Protein Binding: Understanding the Unbound Fraction
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter.[11] It is generally the unbound or "free" fraction of a drug that is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[11]
Scientific Rationale: Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[11] This method involves a semi-permeable membrane that separates a plasma-containing solution from a protein-free buffer. The free drug can diffuse across the membrane until equilibrium is reached, at which point the concentration of the free drug is the same in both chambers.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Reagents and Materials:
-
Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding).
-
Pooled human plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Equilibrium dialysis device (e.g., a 96-well plate-based system).
-
Incubator shaker set to 37°C.
-
Acetonitrile with an internal standard.
-
LC-MS/MS system.
-
-
Step-by-Step Procedure:
-
Compound Spiking: Spike the human plasma with the test and control compounds to the desired final concentration (e.g., 1 µM).[12]
-
Dialysis Setup: Pipette the spiked plasma into the sample chamber of the dialysis device. Pipette an equal volume of PBS into the buffer chamber.
-
Incubation: Seal the dialysis unit and incubate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours) to allow the system to reach equilibrium.[12] The optimal incubation time should be determined experimentally.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Processing: To account for matrix effects during analysis, mix the plasma aliquot with an equal volume of PBS, and the buffer aliquot with an equal volume of blank plasma. Precipitate the proteins by adding ice-cold acetonitrile containing an internal standard.[12]
-
Analysis: Centrifuge the samples and analyze the supernatant from both the plasma and buffer chambers using a validated LC-MS/MS method to determine the compound concentrations.[11]
-
Data Analysis and Interpretation:
The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber at equilibrium.
-
Fraction Unbound (fu): fu = [Concentration in Buffer] / [Concentration in Plasma]
-
Percent Bound (% Bound): % Bound = (1 - fu) * 100
| Parameter | Formula | Description |
| Fraction Unbound (fu) | [Buffer] / [Plasma] | The fraction of the drug that is not bound to plasma proteins. |
| Percent Bound (% Bound) | (1 - fu) * 100 | The percentage of the drug that is bound to plasma proteins. |
High plasma protein binding (>99%) can limit the distribution of a drug and may be a concern if the therapeutic window is narrow. Changes in plasma protein levels due to disease states can also affect the free drug concentration of highly bound drugs.
Visualization of the Equilibrium Dialysis Workflow:
Caption: Workflow for the equilibrium dialysis plasma protein binding assay.
Permeability and Efflux Liability: The MDR1-MDCK Assay
Assessing a compound's ability to cross biological membranes is crucial for predicting its oral absorption and potential to reach its target, particularly for centrally acting agents. The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which encodes for the P-glycoprotein, P-gp, efflux transporter), is a widely used in vitro model for this purpose.[13][14][15]
Scientific Rationale: The MDR1-MDCK cell monolayer forms tight junctions and expresses the human P-gp efflux pump, providing a model of the intestinal and blood-brain barriers.[13] By measuring the transport of a compound across this monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, we can determine its apparent permeability (Papp) and identify if it is a substrate for P-gp.[5][13]
Experimental Protocol: Bidirectional MDR1-MDCK Permeability Assay
-
Reagents and Materials:
-
MDR1-MDCK cells.
-
Transwell plate inserts (e.g., 24- or 96-well format).
-
Cell culture medium.
-
Hank's Balanced Salt Solution (HBSS) supplemented with HEPES.
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin or prazosin as a P-gp substrate).[13]
-
Lucifer yellow (a fluorescent marker to assess monolayer integrity).
-
LC-MS/MS system.
-
-
Step-by-Step Procedure:
-
Cell Seeding and Culture: Seed the MDR1-MDCK cells onto the Transwell inserts and culture them for 4-5 days to form a confluent monolayer.[5][13]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the formation of tight junctions.
-
Assay Setup:
-
A-to-B Permeability: Add the test compound dissolved in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
B-to-A Permeability: Add the test compound dissolved in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).[5][14]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Integrity Post-Assay Check: Measure the permeability of Lucifer yellow to confirm that the monolayer integrity was maintained throughout the experiment.
-
Analysis: Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis and Interpretation:
The apparent permeability coefficient (Papp) and the efflux ratio (ER) are calculated.
-
Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of appearance of the compound in the receiver chamber
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
| Parameter | Formula | Interpretation |
| Papp (A-to-B) | (dQ/dt) / (A * C0) | Indicates the rate of absorption across the monolayer. |
| Efflux Ratio (ER) | Papp (B-to-A) / Papp (A-to-B) | An ER ≥ 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[13] |
High A-to-B permeability suggests good potential for oral absorption and/or blood-brain barrier penetration. A high efflux ratio indicates that the compound is actively pumped out of the cells, which can limit its absorption and distribution.
In Vivo Pharmacokinetic Studies: Bridging the Gap to the Whole Organism
While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential to understand how a compound behaves in a complete biological system.[16][17] Rodent models, such as mice and rats, are commonly used in early-stage drug discovery for this purpose.[16]
Scientific Rationale: In vivo PK studies allow for the determination of key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[3] These studies typically involve administering the compound via both intravenous (IV) and oral (PO) routes.[3] IV administration provides a direct measure of the compound's distribution and elimination, while PO administration allows for the assessment of its absorption and first-pass metabolism.[3]
Experimental Protocol: Rodent In Vivo PK Study (IV and PO)
-
Animal Model:
-
Select an appropriate rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Animals should be healthy and acclimated to the laboratory environment.
-
-
Dosing and Formulation:
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points after dosing (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).[16][18]
-
The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the compound.
-
Process the blood samples to obtain plasma, which is then stored frozen until analysis.
-
-
Bioanalysis:
Data Analysis and Interpretation:
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
| Parameter | Description | Significance |
| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. | Indicates the efficiency of drug elimination from the body. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the plasma concentration of a drug to decrease by half. | Determines the dosing interval. |
| Area Under the Curve (AUC) | The integral of the plasma concentration-time curve, representing total drug exposure. | A key parameter for assessing bioavailability and comparing different formulations. |
| Oral Bioavailability (F%) | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. | A critical measure of the effectiveness of oral drug delivery. |
The results of the in vivo PK study provide a comprehensive picture of the compound's behavior in a living organism, guiding dose selection for subsequent efficacy and toxicology studies.
Visualization of the In Vivo PK Study Workflow:
Caption: General workflow for a rodent in vivo pharmacokinetic study.
Authoritative Grounding and Bioanalytical Method Validation
The integrity of any pharmacokinetic study hinges on the quality of the bioanalytical data. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[21][22][23][24] Adherence to these guidelines is mandatory for studies intended to support regulatory submissions.[20]
Key Principles of Bioanalytical Method Validation:
A bioanalytical method must be validated to demonstrate that it is reliable, reproducible, and fit for its intended purpose.[20][21] The key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured values to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte.
-
Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
A thoroughly validated bioanalytical method is the cornerstone of a robust pharmacokinetic profiling package, ensuring that the data generated is of high quality and can be confidently used for decision-making.
Conclusion: A Holistic Approach to PK Profiling
The pharmacokinetic profiling of 4-(2-fluoroethyl)piperidin-1-ol derivatives requires a multi-faceted and integrated approach. By systematically conducting the in vitro and in vivo assays detailed in this guide, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge is invaluable for guiding medicinal chemistry efforts, selecting promising drug candidates, and ultimately, increasing the probability of success in the challenging journey of drug development. The principles and protocols outlined herein provide a robust framework for generating high-quality, decision-enabling pharmacokinetic data.
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021, March 29). MDPI. Retrieved March 26, 2026, from [Link]
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Clinical pharmacology and pharmacokinetics guidelines. (n.d.). European Medicines Agency. Retrieved March 26, 2026, from [Link]
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The Enigmatic N-Oxidized Piperidine: A Technical Guide to the Synthesis and Putative History of 4-(2-fluoroethyl)piperidin-1-ol
Introduction: The Significance of the N-Oxidized Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for orienting functional groups to interact with biological targets.[2] A less common but increasingly interesting modification of this scaffold is the introduction of an N-hydroxy group, leading to piperidin-1-ol (also known as N-hydroxypiperidine) and its derivatives.[3] This N-oxidation can profoundly alter the physicochemical properties of the parent piperidine, influencing its basicity, polarity, and metabolic profile.
This technical guide delves into the synthesis and purported history of a specific, sparsely documented derivative: 4-(2-fluoroethyl)piperidin-1-ol. Given the absence of this compound in seminal literature, this document serves as a forward-looking guide for its potential synthesis and contextualizes its relevance within contemporary drug discovery. The introduction of a fluoroethyl group is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and enhance binding affinity.[4]
A Note on the Discovery of 4-(2-fluoroethyl)piperidin-1-ol
An extensive review of the scientific and patent literature reveals no specific documentation detailing the initial discovery or synthesis of 4-(2-fluoroethyl)piperidin-1-ol (CAS 1017188-73-7). It is plausible that this compound has been synthesized as an intermediate in a larger drug discovery program and its preparation has not been disclosed in the public domain. Alternatively, it may exist as a catalogued but not widely studied research chemical. Therefore, this guide will focus on a proposed, chemically sound synthesis based on established methodologies for the preparation of N-hydroxypiperidines and their subsequent N-alkylation.
Proposed Synthesis of 4-(2-fluoroethyl)piperidin-1-ol: A Two-Step Approach
The most logical and efficient synthetic route to 4-(2-fluoroethyl)piperidin-1-ol is a two-step process, beginning with the synthesis of the piperidin-1-ol precursor, followed by the introduction of the 2-fluoroethyl side chain via N-alkylation.
Step 1: Synthesis of Piperidin-1-ol (N-Hydroxypiperidine)
The preparation of piperidin-1-ol is a critical first step. Several methods exist for the synthesis of N-hydroxylated heterocycles. A common and effective method involves the oxidation of the parent piperidine. However, direct oxidation can sometimes lead to over-oxidation or ring-opening. A more controlled approach, adapted from known procedures for N-hydroxylation, is proposed here.[3]
Experimental Protocol: Synthesis of Piperidin-1-ol
-
Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable solvent such as methanol, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield piperidin-1-ol.
Causality of Experimental Choices:
-
m-CPBA: This reagent is a widely used and effective oxidizing agent for the N-oxidation of amines. It is relatively safe to handle compared to other strong oxidants.
-
Methanol as Solvent: Methanol is a polar protic solvent that can solubilize both the piperidine and m-CPBA.
-
Low Temperature: The initial addition of m-CPBA at 0 °C is crucial to control the exothermicity of the reaction and prevent over-oxidation or side reactions.
Step 2: N-Alkylation of Piperidin-1-ol
The final step in the proposed synthesis is the N-alkylation of piperidin-1-ol with a suitable 2-fluoroethylating agent. Direct N-alkylation of secondary amines with alkyl halides is a standard and robust method.[5]
Experimental Protocol: Synthesis of 4-(2-fluoroethyl)piperidin-1-ol
-
Reaction Setup: In a round-bottom flask, dissolve piperidin-1-ol (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Addition of Alkylating Agent: To this stirred suspension, add 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(2-fluoroethyl)piperidin-1-ol.[6]
Causality of Experimental Choices:
-
1-bromo-2-fluoroethane or 2-fluoroethyl tosylate: These are common and effective electrophiles for introducing a 2-fluoroethyl group. The tosylate is often a better leaving group, potentially leading to higher yields.
-
Potassium Carbonate: A mild inorganic base is used to deprotonate the hydroxylamine, forming the more nucleophilic alkoxide, without causing significant side reactions.
-
DMF: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.
Visualization of the Synthetic Pathway
The proposed two-step synthesis of 4-(2-fluoroethyl)piperidin-1-ol is depicted in the following workflow diagram.
Caption: Proposed two-step synthesis of 4-(2-fluoroethyl)piperidin-1-ol.
Quantitative Data Summary
As this guide proposes a hypothetical synthesis, experimental data such as reaction yields, and spectroscopic characterization are not available. The following table outlines the key chemical reagents and their properties relevant to the proposed synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Piperidine | C₅H₁₁N | 85.15 | Starting Material |
| m-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | Oxidizing Agent |
| Piperidin-1-ol | C₅H₁₁NO | 101.15 | Intermediate |
| 1-bromo-2-fluoroethane | C₂H₄BrF | 126.96 | Alkylating Agent |
| 2-fluoroethyl tosylate | C₉H₁₁FO₃S | 218.24 | Alkylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| 4-(2-fluoroethyl)piperidin-1-ol | C₇H₁₄FNO | 147.19 | Target Compound |
Conclusion and Future Outlook
While the discovery and history of 4-(2-fluoroethyl)piperidin-1-ol remain obscure, this technical guide provides a robust and scientifically sound proposal for its synthesis. The outlined two-step methodology, leveraging established N-oxidation and N-alkylation reactions, offers a clear pathway for researchers and drug development professionals to access this compound. The unique combination of an N-hydroxy moiety and a fluoroethyl side chain on a piperidine scaffold makes it an intriguing candidate for further investigation in medicinal chemistry programs, potentially offering novel pharmacological properties. Future work should focus on the practical execution of this synthesis, full characterization of the final compound, and evaluation of its biological activity.
References
- US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents. (n.d.).
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved from [Link]
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SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]
-
Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
-
The Preparation of Some Piperidine Derivatives by the Mannich Reaction | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (n.d.). Retrieved from [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem, 17(7), e202100735. [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). Molecules, 26(6), 1668. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry, 11(2), 655-660. [Link]
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N-Hydroxypiperidine - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved from [Link]
-
1-phenylpiperidine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents. (n.d.).
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (2016, October 6). Retrieved from [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC. (2018, April 9). Retrieved from [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
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- 6. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Characterization Protocol for 4-(2-fluoroethyl)piperidin-1-ol
Introduction & Structural Context
In modern drug development, the strategic incorporation of fluorine atoms is a proven methodology to modulate lipophilicity, metabolic stability, and target binding affinity. 4-(2-fluoroethyl)piperidin-1-ol (CAS: 1416373-75-5) is a highly specialized building block featuring a terminal aliphatic fluorine and an N-hydroxyl group. The presence of the spin-½ 19F nucleus provides a unique spectroscopic handle, but it also introduces complex scalar coupling networks (J-coupling) across the molecule.
This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to characterize this compound. By mapping the causal relationships between the molecular topology and the resulting spectral perturbations, researchers can confidently verify the structural integrity of this fluoro-organic scaffold.
Experimental Methodology: Self-Validating Protocols
To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be self-validating. The protocols below are designed not just to acquire data, but to mathematically and chemically prove the assignments through orthogonal validation steps.
Protocol A: Sample Preparation & Chemical Exchange Validation
The N-hydroxyl (-OH) proton is highly susceptible to intermolecular chemical exchange, which broadens its resonance and obscures coupling. We utilize a deuterium exchange protocol to self-validate this functional group.
Step-by-Step Methodology:
-
Primary Dissolution: Weigh 15–20 mg of 4-(2-fluoroethyl)piperidin-1-ol into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous Chloroform-d ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube.
-
Primary Acquisition: Acquire the standard 1H NMR spectrum (see Protocol B).
-
Deuterium Exchange (Self-Validation): To unequivocally prove the identity of the exchangeable N-OH proton, add 1–2 drops of Deuterium Oxide ( D2O ) directly into the NMR tube.
-
Equilibration: Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange ( N-OH+D2O⇌N-OD+HDO ).
-
Secondary Acquisition: Re-acquire the 1H NMR spectrum. The disappearance of the broad resonance at ~5.50 ppm confirms the N-OH assignment.
Protocol B: Multi-Nuclear NMR Acquisition Parameters
Fluorine-19 is highly responsive to NMR measurements due to its 100% natural abundance and a gyromagnetic ratio that is ~94% that of a proton[1]. However, quantitative integration requires careful parameter selection.
Step-by-Step Methodology:
-
1H NMR (400 MHz): Set the relaxation delay ( d1 ) to 2.0 seconds. Acquire 16 scans with a spectral width of 12 ppm.
-
13C{1H} NMR (100 MHz): Utilize composite pulse decoupling (e.g., WALTZ-16) to remove 1H scalar coupling. Set d1 to 2.0 seconds and acquire 512–1024 scans depending on sample concentration.
-
19F NMR (376 MHz): Acquire a standard coupled spectrum. Crucial Causality: Because 19F nuclei can exhibit extended T1 relaxation times, set d1≥5.0 seconds to ensure quantitative integration.
-
19F{1H} Decoupled NMR (Self-Validation): Acquire a second 19F spectrum with proton decoupling applied. The complex multiplet will collapse into a sharp singlet, definitively proving that all observed splitting in the primary spectrum was caused by adjacent protons[2].
Structural Elucidation Workflow
The following diagram maps the logical progression from sample preparation through multi-nuclear acquisition and final structural verification.
Figure 1: Comprehensive NMR acquisition and structural verification workflow.
Spectroscopic Data & Causality Analysis
The introduction of the 19F nucleus creates a robust scalar coupling network. Because 19F is a spin-½ nucleus, it splits adjacent 1H and 13C signals following the n+1 rule[2]. The magnitude of this coupling ( J ) is inversely proportional to the number of bonds separating the nuclei, providing a direct topological map of the fluoroethyl moiety.
1H NMR Characterization
Table 1: 1H NMR Data (400 MHz, CDCl3 )
| Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment | Causality / Mechanistic Notes |
| 5.50 | br s | 1H | - | N-OH | Broadened by intermolecular chemical exchange. Disappears upon D2O addition. |
| 4.45 | dt | 2H | 2JHF=47.5 , 3JHH=6.0 | -CH 2 -F (C2') | The massive geminal 2JHF coupling (~47 Hz) dominates the splitting pattern, bifurcating the triplet into a doublet of triplets[1]. |
| 3.30 | m | 2H | - | C2/C6 (eq) | Equatorial protons deshielded by the adjacent electronegative N-OH group. |
| 2.50 | m | 2H | - | C2/C6 (ax) | Axial protons resonate upfield due to anisotropic effects of the piperidine ring. |
| 1.70 | m | 2H | 3JHF≈25.0 | -CH 2 -C (C1') | Vicinal coupling to the 19F nucleus and adjacent protons creates a complex multiplet. |
| 1.50 | m | 1H | - | C4 (CH) | Methine proton at the branching point of the piperidine ring. |
| 1.20–1.80 | m | 4H | - | C3/C5 (CH 2 ) | Ring methylenes; overlapping multiplets due to similar magnetic environments. |
13C NMR Characterization
The 13C spectrum is acquired with 1H decoupling, meaning all observed splitting is exclusively caused by 13C
19F scalar coupling[3].Table 2: 13C NMR Data (100 MHz, CDCl3 )
| Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment | Causality / Mechanistic Notes |
| 83.0 | d | 1JCF=168.0 | C2' (-CH 2 -F) | Direct 1-bond C-F interaction. The high s-orbital character facilitates strong Fermi contact, resulting in massive splitting[3]. |
| 58.0 | s | - | C2, C6 | Deshielded by the N-OH group. No F-coupling observed due to distance (5 bonds). |
| 36.5 | d | 2JCF=19.5 | C1' (-CH 2 -C) | 2-bond coupling to fluorine attenuates the J -value to ~20 Hz[3]. |
| 32.0 | d | 3JCF=5.5 | C4 (CH) | 3-bond coupling across the aliphatic chain. |
| 30.5 | s | - | C3, C5 | Too distant from the 19F nucleus to exhibit resolvable scalar coupling. |
19F NMR Characterization
Table 3: 19F NMR Data (376 MHz, CDCl3 )
| Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment | Causality / Mechanistic Notes |
| -218.5 | tt | 2JHF=47.5 , 3JHF=25.0 | -CH 2 -F | Falls within the highly specific chemical shift range for primary aliphatic fluorides (-200 to -220 ppm)[1][4]. Splits into a triplet of triplets due to coupling with the geminal and vicinal protons[2]. |
Spin-Coupling Logic & Network Visualization
To fully grasp the spectral data, one must visualize the molecule not just as atoms and bonds, but as a network of interacting magnetic dipoles. The diagram below illustrates how the single 19F nucleus acts as a central node, broadcasting its spin state through the electron density of the carbon skeleton to split adjacent signals.
Figure 2: Scalar spin-spin coupling network originating from the 19F nucleus.
References
- Johannes Gutenberg-Universität Mainz. "Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds." Elsevier Science Ltd.
- NMR Facility, UCSB Chem and Biochem. "19F Chemical Shifts and Coupling Constants." University of California, Santa Barbara.
- Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia.
- Thermo Fisher Scientific. "Evaluation of fluoroorganic compounds with benchtop 19F NMR." Thermo Fisher Scientific.
Sources
Application Notes and Protocols for In Vivo Dosing of 4-(2-fluoroethyl)piperidin-1-ol in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to developing and executing in vivo dosing protocols for the novel piperidine derivative, 4-(2-fluoroethyl)piperidin-1-ol, in murine models. Recognizing that specific preclinical data for this compound is not widely published, these application notes synthesize established best practices for small molecule administration in laboratory animals, with a focus on piperidine-based compounds. The protocols herein are designed to be adaptable, guiding the researcher from initial formulation and dose-range finding to the design of pharmacokinetic and pharmacodynamic studies. The emphasis is on scientific integrity, experimental rigor, and animal welfare, providing a self-validating framework for generating reliable and reproducible preclinical data.
Introduction to 4-(2-fluoroethyl)piperidin-1-ol and the Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives have shown a wide range of pharmacological activities, including but not limited to analgesic, antiplatelet, and antipsychotic effects.[3][4][5] The compound 4-(2-fluoroethyl)piperidin-1-ol belongs to this versatile class of molecules. While the specific therapeutic target of 4-(2-fluoroethyl)piperidin-1-ol is not detailed in publicly available literature, its structural features suggest it may interact with central nervous system (CNS) targets, similar to other piperidine derivatives that have been investigated as sigma-1 receptor ligands or for their effects on neurotransmitter systems.[6][7]
The introduction of a fluoroethyl group can significantly impact the compound's pharmacokinetic properties, including its lipophilicity and metabolic stability, which are critical considerations for in vivo studies.[8] Therefore, a systematic and well-informed approach to in vivo dosing is paramount for accurately characterizing its biological activity and therapeutic potential.
Preclinical Considerations: The Foundational Steps
Before initiating in vivo dosing, a thorough understanding of the compound's physicochemical properties is essential. These properties will dictate the formulation strategy and the choice of administration route.
Physicochemical Characterization
A summary of essential physicochemical parameters for 4-(2-fluoroethyl)piperidin-1-ol is presented in Table 1. Note: As specific experimental data for this compound is limited, the following table includes parameters that should be experimentally determined.
| Parameter | Importance in In Vivo Dosing | Target Value/Consideration |
| Molecular Weight | Dose calculations. | ~147.2 g/mol (Calculated) |
| Aqueous Solubility | Determines the feasibility of simple aqueous formulations. | Low aqueous solubility is common for drug-like molecules and necessitates enabling formulations.[9] |
| LogP/LogD | Predicts lipophilicity and potential for membrane permeability, including the blood-brain barrier. | Influences absorption, distribution, metabolism, and excretion (ADME).[8] |
| pKa | Determines the ionization state at physiological pH, affecting solubility and membrane transport. | Important for selecting appropriate buffers and predicting in vivo behavior. |
| Chemical Stability | Ensures the compound does not degrade in the formulation vehicle or under physiological conditions. | Should be assessed at different pH values and in the presence of light. |
In Vitro to In Vivo Dose Extrapolation: A Starting Point
Extrapolating an effective in vivo dose from in vitro data (e.g., IC50 or EC50 values) is a complex process and should be approached with caution.[10][11] It is crucial to understand that these calculations provide only a rough estimate, and the actual effective dose must be determined through in vivo studies.[11]
One common approach involves considering the in vitro potency and the desired in vivo concentration, taking into account potential pharmacokinetic factors. A more structured approach for estimating a starting dose for clinical trials in humans, which can be adapted for preclinical studies in animals, is based on the No Observed Adverse Effect Level (NOAEL) from toxicology studies and allometric scaling based on body surface area.[12][13] For initial dose-range finding studies in mice, a pragmatic approach is to start with a low dose (e.g., 1-10 mg/kg) and escalate until a biological response or signs of toxicity are observed.
Formulation Development: The Vehicle is as Important as the Compound
The choice of vehicle is critical for ensuring accurate and reproducible dosing, and for minimizing confounding effects on the experimental results.[14][15]
Vehicle Selection Strategy
The primary goal is to use the simplest and most inert vehicle possible. For compounds with low aqueous solubility, a tiered approach to vehicle selection is recommended.
Caption: A decision tree for selecting an appropriate vehicle for in vivo studies.
Recommended Vehicle Formulations
Based on extensive preclinical research, the following vehicle formulations are recommended for consideration. A study on the neurotoxicity of various vehicles found that aqueous vehicles like 0.9% NaCl and 0.5% carboxymethylcellulose (CMC) did not impair motor performance in mice, whereas vehicles containing DMSO, PEG-400, and propylene glycol induced significant motor deficits.[16][17] Therefore, aqueous-based formulations should be prioritized.
| Formulation | Composition | Suitability | Considerations |
| Saline Solution | 0.9% Sodium Chloride in Water | For water-soluble compounds. | Must be sterile and isotonic.[18][19] |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | For poorly water-soluble compounds that can be milled to a fine, stable suspension. | Ensure particle size is uniform and the suspension is homogenous before each administration. |
| PEG-based Solution | Up to 40% PEG 300 or PEG 400 in Saline or Water | For compounds soluble in polyethylene glycol. | Can cause neurotoxicity and other side effects at higher concentrations.[15][16][17] A vehicle control group is essential. |
| DMSO/Co-solvent Mix | 5-10% DMSO, 30-40% PEG 300, remainder Saline/Water | For highly insoluble compounds. | DMSO can have its own pharmacological effects and can cause irritation.[16][17] Use the lowest effective concentration of DMSO. |
Protocol for Preparation of a 0.5% CMC Suspension
-
Preparation of 0.5% CMC Vehicle:
-
Slowly add 0.5 g of low-viscosity CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is clear and homogenous. This may take several hours.
-
Autoclave the solution for sterilization. Store at 4°C.
-
-
Preparation of 4-(2-fluoroethyl)piperidin-1-ol Suspension:
-
Weigh the required amount of 4-(2-fluoroethyl)piperidin-1-ol powder.
-
If necessary, micronize the powder to a fine, uniform particle size using a mortar and pestle.
-
In a sterile container, add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each animal is dosed.
-
In Vivo Administration Protocols
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[19][20] Personnel should be adequately trained in the chosen administration techniques to minimize stress and ensure accuracy.[18][21]
Route of Administration
The choice of administration route depends on the experimental objective and the physicochemical properties of the compound.
| Route | Description | Advantages | Disadvantages | Maximum Volume (Mouse) |
| Oral (PO) | Administration via gavage into the stomach. | Mimics clinical route for many drugs, convenient for repeat dosing. | Subject to first-pass metabolism, variable absorption. | 10 mL/kg |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Rapid absorption, bypasses first-pass metabolism. | Can cause irritation, risk of injection into organs. | 10 mL/kg[19] |
| Intravenous (IV) | Injection directly into a vein (typically the tail vein). | 100% bioavailability, rapid onset of action. | Requires skill, can be stressful for the animal, potential for precipitation of poorly soluble compounds. | 5 mL/kg (bolus)[19] |
| Subcutaneous (SC) | Injection into the space between the skin and underlying muscle. | Slower, more sustained absorption. | Can cause local irritation, limited volume. | 5 mL/kg[19] |
Step-by-Step Protocol for Oral Gavage (PO) in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be extended in a straight line with the body.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse (e.g., 20-22 gauge for an adult mouse).
-
Dose Preparation: Draw the calculated volume of the drug formulation into a syringe attached to the gavage needle.
-
Administration:
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass easily into the esophagus.
-
Once the needle is in place, dispense the formulation smoothly and withdraw the needle.
-
-
Post-Dosing Monitoring: Observe the mouse for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Experimental Design: A Roadmap for In Vivo Characterization
A well-designed series of experiments is crucial for a comprehensive in vivo evaluation of 4-(2-fluoroethyl)piperidin-1-ol.
Workflow for In Vivo Evaluation
Caption: A phased approach to the in vivo characterization of a novel compound.
Protocol: Maximum Tolerated Dose (MTD) Study
The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than a 20% loss in body weight).[22]
-
Animal Model: Use healthy, adult mice of a single strain and sex (e.g., C57BL/6 males, 8-10 weeks old).
-
Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Administer a single dose via the intended route of administration.
-
-
Monitoring:
-
Record body weight daily for 7-14 days.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, breathing).
-
-
Endpoint: The MTD is the highest dose at which no significant adverse effects are observed.
Protocol: Pharmacokinetic (PK) Study
A PK study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[23]
-
Animal Model: Use cannulated mice or rats if serial blood sampling is required.[22] For mice without cannulation, a sparse sampling design (one time point per mouse) can be used.
-
Dose Selection: Choose 2-3 dose levels below the MTD.
-
Administration: Administer the compound via the desired route (e.g., PO and IV to determine oral bioavailability).
-
Blood Sampling:
-
Bioanalysis: Quantify the concentration of 4-(2-fluoroethyl)piperidin-1-ol in plasma using a validated analytical method, such as LC-MS/MS.[8]
-
Data Analysis: Calculate key PK parameters as listed in Table 4.
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life of the drug in plasma. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation. |
Conclusion and Future Directions
These application notes provide a foundational framework for conducting in vivo dosing studies with 4-(2-fluoroethyl)piperidin-1-ol in murine models. By following these protocols, researchers can generate high-quality, reproducible data to characterize the pharmacokinetic and pharmacodynamic properties of this novel compound. The insights gained from these initial studies will be instrumental in guiding further preclinical development, including efficacy testing in relevant disease models and more extensive safety and toxicology assessments. It is imperative that all in vivo work is conducted with the highest standards of scientific rigor and a commitment to animal welfare.
References
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IG035: Guideline on Administration of Substances to Laboratory Animals. (n.d.). Michigan State University. Retrieved from [Link]
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Barros, P. R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-21. Retrieved from [Link]
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Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). The University of Iowa. Retrieved from [Link]
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Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Retrieved from [Link]
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IACUC Routes of Administration Guidelines. (n.d.). University of Nevada, Reno. Retrieved from [Link]
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Khan, H., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Principles and Practice, 21(6), 544-548. Retrieved from [Link]
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Gaukroger, K., et al. (2013). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal, 54(1), 1-10. Retrieved from [Link]
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In vivo pharmacology. (n.d.). Stanford Medicine. Retrieved from [Link]
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Barros, P. R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-21. Retrieved from [Link]
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Barros, P. R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. ILAR Journal, 52(1), 6-22. Retrieved from [Link]
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Shcherbakov, D. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1385. Retrieved from [Link]
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How can I calculate an equivalent dose (in vitro to in vivo)? (2014). ResearchGate. Retrieved from [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. Retrieved from [Link]
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Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(2), 229-237. Retrieved from [Link]
-
How to extrapolate result from in vitro (ug/mL) to in vivo? (2014). ResearchGate. Retrieved from [Link]
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In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. (2025). Medicilon. Retrieved from [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. Retrieved from [Link]
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[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006). National Center for Biotechnology Information. Retrieved from [Link]
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2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[9][20]imidazo[1,2-a]pyrimidine. (2012). PubMed. Retrieved from [Link]
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Boshoff, H. I., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(17), 5049-5053. Retrieved from [Link]
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Khan, H., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Principles and Practice, 21(6), 544-548. Retrieved from [Link]
-
Khan, I., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37831-37858. Retrieved from [Link]
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Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 4(4), 469-481. Retrieved from [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds. (n.d.). Google Patents.
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]
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Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1547-1560. Retrieved from [Link]
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Lazewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure-Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 23(4), 949. Retrieved from [Link]
-
4-Piperidinepropanol, 1-(2-hydroxyethyl)- - Substance Details - SRS. (2023). US EPA. Retrieved from [Link]
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- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 15. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 21. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dctd.cancer.gov [dctd.cancer.gov]
- 23. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Note: 4-(2-Fluoroethyl)piperidin-1-ol as a Strategic Precursor in Medicinal Chemistry and CNS Radiotracer Development
Executive Summary
In the landscape of modern drug discovery and radiopharmaceutical development, the functionalization of saturated nitrogen heterocycles is a critical bottleneck. 4-(2-Fluoroethyl)piperidin-1-ol emerges as a highly versatile, dual-purpose building block. It combines the unique reactivity of an N-hydroxypiperidine core with the metabolic resilience of a 2-fluoroethyl pharmacophore. This application note provides a field-proven, self-validating framework for utilizing this precursor to synthesize complex spirocyclic architectures and CNS-active ligands, particularly those targeting the Sigma-1 (σ1) receptor.
Mechanistic Rationale & Structural Profiling
The strategic value of 4-(2-fluoroethyl)piperidin-1-ol lies in the synergistic causality of its two defining structural features:
-
The 2-Fluoroethyl Motif (Metabolic Shielding & PET Imaging): The introduction of a highly electronegative fluorine atom via the 2-fluoroethyl group lowers the basicity (pKa) of the piperidine nitrogen, thereby optimizing the compound's ionization profile at physiological pH to enhance blood-brain barrier (BBB) penetration[1]. Furthermore, the 2-fluoroethyl group acts as a robust bioisostere for ethyl or methoxy groups, effectively blocking cytochrome P450-mediated oxidative degradation[1]. In radiochemistry, this exact motif serves as the "cold" (19F) reference standard for evaluating the binding affinity of novel 18F-labeled CNS PET tracers, such as the σ1 receptor ligands[18F]SFE and [18F]fluspidine[2][3].
-
The N-Hydroxyl Motif (Synthetic Versatility): Direct α-functionalization of standard secondary piperidines is synthetically challenging. The N-OH bond in piperidin-1-ol circumvents this by allowing regioselective oxidation to a cyclic nitrone (a 1,3-dipole). This nitrone intermediate is highly electrophilic at the α-carbon, enabling stereoselective nucleophilic additions (e.g., via organolithium reagents) or concerted 1,3-dipolar cycloadditions with alkenes to construct complex, stereodefined spirocyclic or bicyclic alkaloid frameworks[4][5].
Synthetic workflow utilizing 4-(2-fluoroethyl)piperidin-1-ol to generate spirocyclic drug scaffolds.
Experimental Protocols: A Self-Validating Synthetic System
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) and analytical validation metrics to confirm causality and structural integrity.
Protocol A: Regioselective Oxidation to Nitrone Intermediate
Objective: Convert 4-(2-fluoroethyl)piperidin-1-ol to 4-(2-fluoroethyl)-2,3,4,5-tetrahydropyridine 1-oxide. Causality: Yellow Mercury(II) oxide (HgO) is utilized as a mild, heterogeneous oxidant. It selectively dehydrogenates the N-hydroxylamine to the nitrone without causing over-oxidation to a lactam or degradation of the fluoroethyl chain[4].
-
Preparation: Dissolve 4-(2-fluoroethyl)piperidin-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.
-
Oxidation: Add yellow HgO (2.5 eq) portion-wise at 0 °C. Protect the reaction flask from light and stir vigorously for 2 hours, allowing it to slowly warm to room temperature.
-
IPC (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The precursor (N-OH) will stain strongly with KMnO4, while the product nitrone is UV-active (254 nm) and stains brown with iodine vapor.
-
Workup: Filter the heterogeneous mixture through a short pad of Celite to remove mercury salts. Wash the pad with cold DCM. Concentrate the filtrate under reduced pressure in vacuo (bath temp < 30 °C to prevent nitrone dimerization).
-
Analytical Validation: Perform 1H NMR (CDCl3). The successful formation of the nitrone is confirmed by the appearance of a distinct, downfield diagnostic triplet for the α-imine proton (C2-H) at δ 6.8–7.2 ppm.
Protocol B: [3+2] 1,3-Dipolar Cycloaddition
Objective: Construct a spirocyclic isoxazolidine scaffold. Causality: The nitrone acts as a 1,3-dipole, reacting with an exocyclic alkene (e.g., methylenecyclohexane) via a concerted, stereoselective [3+2] cycloaddition. This establishes the quaternary spirocenter critical for high-affinity σ1 receptor binding[2].
-
Reaction Setup: Dissolve the crude nitrone (1.0 eq) and the target exocyclic alkene (1.5 eq) in anhydrous toluene (0.2 M).
-
Thermal Cycloaddition: Heat the mixture to 90 °C in a sealed tube for 12–16 hours. The non-polar solvent minimizes solvent-dipole interactions, accelerating the concerted transition state.
-
IPC (Self-Validation): Monitor via LC-MS. The reaction is complete when the nitrone mass peak disappears and the [M+H]+ peak of the spiro-isoxazolidine adduct dominates.
-
Purification: Evaporate the toluene and purify via flash column chromatography (Hexanes:EtOAc gradient).
-
Analytical Validation: Utilize 2D-NOESY NMR to confirm the relative stereochemistry of the newly formed spirocenter. Spatial proximity between the isoxazolidine protons and the piperidine axial protons will validate the endo/exo approach of the alkene.
Protocol C: Reductive N-O Cleavage to Target Piperidine
Objective: Cleave the isoxazolidine ring to yield a functionalized 4-(2-fluoroethyl)piperidine derivative. Causality: Zinc dust in aqueous acetic acid provides a chemoselective reduction of the N-O bond, yielding an amino-alcohol without risking reductive defluorination of the 2-fluoroethyl group (which can occur under harsh Pd/C hydrogenation conditions).
-
Reduction: Dissolve the spiro-isoxazolidine (1.0 eq) in a 3:1 mixture of glacial acetic acid and water. Add activated Zinc dust (10.0 eq) and heat to 60 °C for 4 hours.
-
IPC (Self-Validation): TLC (ninhydrin stain) will reveal the formation of a primary/secondary amine (stains deep purple/red).
-
Workup: Filter through Celite, neutralize the filtrate with saturated aqueous NaHCO3 to pH 8-9, and extract with EtOAc (3x). Dry over Na2SO4 and concentrate.
-
Analytical Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the cleaved product. 13C NMR will show the disappearance of the characteristic N-O carbon shift (typically ~75-85 ppm), confirming ring opening.
Quantitative Data & Validation Metrics
The following table summarizes the expected quantitative outcomes and critical validation parameters for the described synthetic workflow, ensuring a high degree of reproducibility for bench scientists.
| Reaction Step | Reagents & Conditions | Target Intermediate | Expected Yield | Key Analytical Validation Metric |
| 1. Nitrone Formation | HgO (2.5 eq), DCM, 0–25 °C, 2h | 4-(2-Fluoroethyl)-2,3,4,5-tetrahydropyridine 1-oxide | 85–92% | 1H NMR: α-CH resonance at δ 6.8–7.2 ppm; UV-active on TLC. |
| 2. [3+2] Cycloaddition | Exocyclic Alkene (1.5 eq), Toluene, 90 °C, 12h | Spiro-isoxazolidine derivative | 70–85% | LC-MS: Target[M+H]+ mass; 2D-NOESY: Stereocenter confirmation. |
| 3. N-O Cleavage | Zn dust (10 eq), AcOH/H2O (3:1), 60 °C, 4h | Functionalized 4-(2-fluoroethyl)piperidine | 80–90% | 13C NMR: Loss of N-O carbon shift (~80 ppm); Ninhydrin positive. |
Biological Application: Sigma-1 Receptor Modulation
Derivatives synthesized from 4-(2-fluoroethyl)piperidin-1-ol, such as fluspidine analogs, exhibit potent binding to the Sigma-1 (σ1) receptor[2]. The σ1 receptor is a unique ligand-operated chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Binding of these fluorinated piperidines triggers a neuroprotective cascade, making them highly valuable for treating major depressive disorder (MDD) and neurodegenerative diseases[2].
Mechanism of action for fluorinated piperidine ligands modulating the Sigma-1 Receptor pathway.
References
- Grokipedia: N-Hydroxypiperidine Source: Grokipedia URL
- Accessing (Multi)
- In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)
- A Divergent Approach to 3-Piperidinols: A Concise Syntheses of (+)
- Source: PMC (NIH)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N -Hydroxypiperidine â Grokipedia [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Safe Laboratory Handling and Disposal Protocols for 4-(2-fluoroethyl)piperidin-1-ol
Executive Summary
The compound 4-(2-fluoroethyl)piperidin-1-ol is a highly specialized fluorinated N-hydroxypiperidine derivative utilized primarily in fragment-based drug discovery and advanced organic synthesis. While the incorporation of fluorine enhances metabolic stability and modulates lipophilicity, the unique combination of a fluoroethyl moiety and an N-hydroxyl group introduces complex reactivity and safety profiles. This application note provides a self-validating, causality-driven framework for the safe handling, experimental execution, and environmental disposal of this reagent.
Physicochemical & Toxicological Profiling
To design a safe handling protocol, one must first understand the mechanistic behavior of the molecule. The structural motifs of 4-(2-fluoroethyl)piperidin-1-ol dictate its hazard profile:
-
The N-Hydroxyl Group (Piperidin-1-ol): Unlike standard piperidines, the electronegative oxygen on the nitrogen significantly lowers the overall basicity (pKa) of the ring ()[1]. Furthermore, hydroxylamines are redox-active; they can act as weak oxidizing or reducing agents and are prone to disproportionation if exposed to transition metals or atmospheric oxygen[2].
-
The 2-Fluoroethyl Group: While carbon-fluorine bonds are highly stable, the 2-fluoroethyl group can undergo beta-elimination under harsh basic conditions. More critically, thermal decomposition of this moiety yields highly toxic and corrosive hydrogen fluoride (HF) gas, dictating strict disposal parameters ()[3].
Table 1: Quantitative Physicochemical and Hazard Data
| Parameter | Value / Description | Causality / Impact on Handling |
| Molecular Formula | C7H14FNO | Defines baseline stoichiometry and halogen content. |
| Molecular Weight | 147.19 g/mol | Used for precise molarity calculations in assays. |
| Estimated pKa (N-OH) | 5.5 – 6.5 | Lower basicity than piperidine; dictates buffer selection[1]. |
| LogP (Estimated) | 1.1 – 1.5 | Moderate lipophilicity; requires organic solvents for stock solutions. |
| Decomposition Byproducts | HF, NOx, COx | Mandates alkaline scrubbing during incineration[3]. |
| Reactivity Profile | Redox-active | Incompatible with strong oxidizers; requires inert atmosphere[2]. |
Risk Assessment and PPE (The Self-Validating System)
Every piece of Personal Protective Equipment (PPE) is selected based on the specific chemical vulnerabilities of the human body to this compound:
-
Hand Protection: Nitrile gloves (minimum 4 mil thickness) are mandatory. Causality: Piperidine derivatives can rapidly permeate natural latex. Nitrile provides a robust, chemically resistant barrier against both the lipophilic fluoroethyl moiety and the polar N-hydroxyl group ()[4],[5].
-
Respiratory Protection: All work must be conducted in a chemical fume hood. Causality: Aerosolized fluorinated piperidines can cause severe respiratory tract irritation and potential systemic toxicity upon inhalation ()[6].
-
Eye Protection: Chemical splash goggles. Causality: Basic nitrogenous compounds, even those with lowered pKa, pose a severe risk of irreversible corneal damage upon contact[4].
Step-by-Step Handling and Experimental Protocol
The following methodology ensures chemical stability and operator safety during experimental setup.
-
Pre-Operation Verification: Inspect all PPE. Verify that the chemical fume hood is operational with a face velocity between 80–100 fpm[6].
-
Inert Atmosphere Setup: Purge the reaction vessel with Argon or Nitrogen gas. Causality: The N-hydroxyl moiety is susceptible to atmospheric oxidation, which can prematurely degrade the reagent into reactive nitrones[2].
-
Material Transfer: Use static-free spatulas for solid transfers or gas-tight glass syringes for liquid solutions. Avoid cross-contamination with transition metals, which can catalyze the disproportionation of the N-OH group.
-
Post-Handling Decontamination: Wipe down all hood surfaces with a mild detergent solution. Avoid strong basic or acidic cleaning agents that could trigger unwanted elimination reactions of the fluoroethyl group.
Workflow for safe handling and emergency spill response.
Step-by-Step Waste Management and Disposal Protocol
Improper disposal of fluorinated organics poses severe environmental and infrastructural risks. Follow this protocol strictly to ensure regulatory compliance.
-
Waste Segregation: Immediately classify any solution or material containing 4-(2-fluoroethyl)piperidin-1-ol as "Halogenated Organic Waste." Causality: Mixing with non-halogenated streams violates environmental regulations and poses explosive risks during standard incineration[4],[5].
-
Primary Containment: Collect liquid waste in high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) containers. Causality: While the intact chemical does not etch glass, trace thermal or chemical degradation releasing HF over time can compromise glass integrity[3].
-
Secondary Containment & Labeling: Place the primary container in a secondary spill tray. Label explicitly with "Hazardous Waste: Toxic, Corrosive, Contains Fluorinated Organics"[5].
-
High-Temperature Incineration: Transfer the waste to a licensed facility for incineration at >1000°C. Causality: The robust C-F bond requires extreme heat to break. The incinerator must be equipped with an alkaline afterburner/scrubber system to immediately neutralize the generated hydrogen fluoride (HF) gas into benign sodium fluoride (NaF) salts, preventing atmospheric pollution[3].
-
Consumable Disposal: Triple-rinse all empty reagent bottles with a compatible solvent (e.g., ethanol), adding the rinsate to the halogenated waste. Dispose of the rinsed solid containers as hazardous solid waste. Never reuse empty containers[4].
Step-by-step segregation and high-temperature disposal pathway.
References
-
Title: SAFETY DATA SHEET - 1-Acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine Source: Fisher Scientific URL: [Link]
-
Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Disposal Considerations for Fluorinated Organics Source: Matrix Scientific URL: [Link]
Sources
Technical Support Center: Optimizing the Synthesis Yield of 4-(2-Fluoroethyl)piperidin-1-ol
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals experiencing yield bottlenecks during the synthesis of 4-(2-fluoroethyl)piperidin-1-ol .
Synthesizing fluorinated N-hydroxypiperidines presents two major mechanistic challenges: suppressing elimination during aliphatic fluorination and preventing over-oxidation during the N-oxidation of the secondary amine[1]. This guide provides a field-proven, self-validating workflow to bypass these failure points.
Figure 1: Four-step synthetic workflow for 4-(2-fluoroethyl)piperidin-1-ol.
Part 1: Troubleshooting Guides & FAQs
Q1: During the fluorination of N-Boc-4-(2-hydroxyethyl)piperidine using DAST, my yield is below 30% and NMR shows a major byproduct. What is happening? A: You are observing an E2 elimination side-reaction. DAST (Diethylaminosulfur trifluoride) reacts with the primary alcohol to form an intermediate alkoxy-sulfurane. Because the adjacent carbon possesses abstractable protons, and the piperidine ring adds steric bulk, E2 elimination outcompetes the desired SN2 nucleophilic fluorination, resulting in N-Boc-4-vinylpiperidine. Correction Strategy: Abandon direct fluorination with DAST. Instead, use a two-step activation-displacement protocol. Convert the alcohol to a tosylate, then displace it with Tetrabutylammonium fluoride (TBAF). This forces a pure SN2 pathway.
Q2: I am using hydrogen peroxide to oxidize the deprotected 4-(2-fluoroethyl)piperidine to the N-hydroxypiperidine, but I am getting a complex mixture. How can I improve selectivity? A: Direct oxidation of secondary amines with strong, unbuffered oxidants (like H2O2 or mCPBA) frequently leads to over-oxidation. The intermediate hydroxylamine is highly reactive and will readily oxidize further into a nitrone or an N-oxide[1], which can subsequently undergo Cope elimination. Correction Strategy: Implement the Ganem oxidation protocol[2]. By reacting the secondary amine with dibenzoyl peroxide (BPO), you form an O-benzoyl hydroxylamine intermediate[3]. The bulky, electron-withdrawing benzoyl group acts as a thermodynamic sink, completely halting further oxidation. Mild basic hydrolysis then cleanly liberates the target N-hydroxypiperidine.
Q3: After Boc-deprotection with TFA, I lose a significant amount of mass during the aqueous workup. Where is my product? A: 4-(2-fluoroethyl)piperidine is a low-molecular-weight, highly polar secondary amine. As a free base, it is highly water-soluble and partially volatile. Correction Strategy: Do not use aqueous liquid-liquid extraction to isolate the free base. Concentrate the TFA reaction mixture under reduced pressure, azeotrope with toluene to remove residual acid, and carry the crude TFA salt directly into the N-oxidation step (compensating with additional equivalents of buffer/base).
Part 2: Quantitative Data & Method Comparison
Table 1: Comparison of Fluorination Strategies for Piperidineethanol Derivatives
| Fluorination Method | Primary Mechanism | Major Byproduct Risk | Typical Yield | Scalability |
| DAST / Deoxo-Fluor | SN2 / E2 Competing | High (Vinyl elimination) | 25 - 40% | Poor (Exothermic, hazardous) |
| TsCl activation → TBAF | Pure SN2 | Low (Trace hydrolysis) | 75 - 85% | Excellent |
| NfF (Nonafluorobutanesulfonyl fluoride) | SN2 | Moderate | 50 - 60% | Moderate (Expensive reagent) |
Table 2: Comparison of N-Oxidation Strategies for Secondary Amines
| Oxidation Reagent | Selectivity for Hydroxylamine | Risk of Over-oxidation to Nitrone | Typical Yield |
| H2O2 / MTO Catalyst | Low to Moderate | Very High[1] | 30 - 45% |
| mCPBA | Moderate | High | 40 - 55% |
| Dibenzoyl Peroxide (BPO) → LiOH | Excellent | None [2] | 80 - 90% |
Part 3: Mechanistic Logic & Experimental Protocols
Mechanism of the Ganem Oxidation
To ensure high yields during the final step, it is critical to understand the causality of the Ganem oxidation. The secondary amine acts as a nucleophile, attacking the weak O-O bond of the electrophilic dibenzoyl peroxide[3].
Figure 2: Mechanism of direct N-O bond formation via dibenzoyl peroxide (Ganem Oxidation).
Protocol 1: High-Yield Fluorination via Tosylate Intermediate
This protocol replaces direct DAST fluorination to prevent E2 elimination.
-
Tosylation: Dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add pyridine (2.5 eq) and p-toluenesulfonyl chloride (TsCl, 1.2 eq). Stir at room temperature for 12 hours.
-
Validation Check 1: Perform TLC (3:1 Hexanes/EtOAc). The starting material should be consumed. In 1H-NMR, confirm the appearance of the tosyl methyl singlet at ~2.45 ppm and aromatic protons at ~7.3 and ~7.8 ppm.
-
Fluorination: Isolate the tosylate via standard aqueous workup and dissolve in anhydrous THF. Add a 1.0 M solution of TBAF in THF (1.5 eq). Heat to 60 °C for 4 hours.
-
Validation Check 2: Monitor by 19F-NMR. A successful reaction will show a characteristic multiplet around -218 ppm (relative to CFCl3). Crucial: Confirm the absence of a vinyl proton multiplet at ~5.8 ppm in 1H-NMR, validating the suppression of the elimination pathway.
Protocol 2: N-Oxidation via Dibenzoyl Peroxide (Ganem Protocol)
This protocol prevents the formation of nitrones and N-oxides[2].
-
O-Benzoylation: Dissolve the crude 4-(2-fluoroethyl)piperidine TFA salt (1.0 eq) in a 1:1 mixture of THF and DMF. Add anhydrous Na2HPO4 (4.0 eq) to buffer the system and neutralize the TFA.
-
Peroxide Addition: Cool the suspension to 0 °C. Dropwise, add a solution of dibenzoyl peroxide (BPO, 1.1 eq) in THF. Stir for 2 hours at room temperature.
-
Validation Check 3: Isolate the O-benzoyl intermediate. Mass spectrometry (ESI+) should show the [M+H]+ peak for the O-benzoyl adduct.
-
Hydrolysis: Dissolve the intermediate in methanol. Add an aqueous solution of LiOH (2.0 eq). Stir at room temperature for 1 hour to cleave the benzoyl group.
-
Final Isolation: Neutralize carefully with 1M HCl to pH 7.5. Extract with ethyl acetate, dry over Na2SO4, and concentrate.
-
Validation Check 4: The final product, 4-(2-fluoroethyl)piperidin-1-ol, will stain positive (dark spot) with KMnO4 on TLC. LC-MS must show an [M+H]+ peak at m/z 148.1.
References
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Source: PMC - NIH. URL:[Link]
-
Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines Source: Organic Letters - ACS Publications. URL:[Link]
-
Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide Source: Inorganic Chemistry - ACS Publications. URL:[Link]
Sources
optimizing storage conditions to prevent 4-(2-fluoroethyl)piperidin-1-ol degradation
Welcome to the Technical Support Center for 4-(2-fluoroethyl)piperidin-1-ol . As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven insights into the handling, storage, and stability of this specific fluorinated N-hydroxypiperidine derivative.
Rather than just providing a list of storage temperatures, this guide delves into the causality behind degradation mechanisms, ensuring you understand the "why" behind every protocol.
Part 1: Mechanistic Overview of Degradation
4-(2-fluoroethyl)piperidin-1-ol is a specialized hydroxylamine derivative. Its stability is dictated by two primary structural features: the highly polar N-hydroxy (N-OH) group and the terminal fluoroethyl moiety. The N-OH group is highly hygroscopic and susceptible to rapid oxidation, while the fluoroethyl group induces an electrostatic gauche effect that influences the molecule's conformation and lipophilicity[1][2].
When exposed to environmental stress, the compound undergoes specific degradation pathways, primarily forming nitrones or degrading thermally[3].
Degradation pathways of 4-(2-fluoroethyl)piperidin-1-ol under environmental stress.
Part 2: Troubleshooting Guide & FAQs
Q: Why does my 4-(2-fluoroethyl)piperidin-1-ol powder turn into a sticky, gummy residue after opening the vial? Causality: N-hydroxypiperidines are inherently hygroscopic and exhibit moderate hydrophilicity[1]. When exposed to ambient humidity, the polar N-OH group and the basic piperidine nitrogen rapidly coordinate with atmospheric water molecules via hydrogen bonding. This lowers the glass transition temperature, turning the crystalline solid (which typically melts around 37–39 °C for the base N-hydroxypiperidine[1]) into a hydrate melt. Solution: Always handle the compound in a controlled environment (e.g., a glove box with <5% relative humidity) and store it in a tightly sealed container backfilled with an inert gas like argon.
Q: We are observing unexpected M-2 peaks in our LC-MS data. What is causing this degradation? Causality: The M-2 peak corresponds to the oxidation of the hydroxylamine group to a nitrone (a loss of two hydrogen atoms)[3]. N-hydroxypiperidines act as secondary amines that readily undergo oxidation, especially in the presence of atmospheric oxygen, trace transition metals, or protic solvents[3]. Furthermore, fluorinated piperidines can be more readily oxidized depending on their lipophilicity and the electrostatic gauche effect induced by the fluoroethyl group[2][4]. Solution: Store the compound strictly at 2–8 °C to reduce the kinetic rate of oxidation[1][5]. Degas all solvents used for reconstitution using argon sparging to displace dissolved oxygen.
Q: Is it safe to store 4-(2-fluoroethyl)piperidin-1-ol in standard glass vials at room temperature? Causality: No. Thermal stress at room temperature accelerates both oxidative degradation and potential decomposition. N-hydroxypiperidines require refrigeration at 2–8 °C for long-term storage to prevent degradation[1][5]. Additionally, standard borosilicate glass contains surface silanols that can act as weak acids, catalyzing degradation over time. Solution: Use amber, silanized glass vials or PTFE containers to minimize surface interactions and photolytic stress.
Part 3: Experimental Protocol: Self-Validating Inert Storage Workflow
To ensure scientific trustworthiness, you cannot simply store the compound and hope for the best. The following protocol is a self-validating system that incorporates a feedback loop to empirically prove that your specific storage conditions are preventing degradation.
Step 1: Environmental Control & Preparation
-
Purge a glove box with high-purity Argon until the internal relative humidity (RH) drops below 5%.
-
Pre-chill amber, silanized glass vials to 4 °C. Causality: Silanization caps reactive surface silanols, preventing catalytic degradation, while amber glass prevents photolytic radical initiation.
Step 2: Aliquoting & Lyophilization
-
Transfer the bulk 4-(2-fluoroethyl)piperidin-1-ol into the glove box.
-
Weigh the required aliquots into the pre-chilled vials.
-
Optional Rescue Step: If the bulk compound has already been exposed to moisture (appearing clumpy), dissolve it in anhydrous acetonitrile, freeze in liquid nitrogen, and lyophilize overnight to remove coordinated water before proceeding.
Step 3: Sealing & Self-Validation Loop
-
Backfill all vials with Argon and seal with PTFE-lined crimp caps.
-
Day 0 Control: Immediately reconstitute one aliquot in degassed solvent and analyze via LC-MS to establish a baseline nitrone (M-2) level. Store the remaining sealed vials at 2–8 °C[5].
-
Day 7 Validation: After 7 days, analyze a second aliquot. If the M-2 peak area has increased by <0.5% relative to Day 0, your inert storage system is empirically validated.
Self-validating experimental workflow for inert aliquoting and stability testing.
Part 4: Quantitative Stability Metrics
The following table summarizes the expected stability of 4-(2-fluoroethyl)piperidin-1-ol under various environmental conditions based on the physicochemical properties of fluorinated N-hydroxypiperidines.
| Storage Condition | Relative Humidity | Temp (°C) | Expected Shelf Life | Primary Degradation Mechanism |
| Ambient / Open | > 40% | 25 °C | < 24 hours | Hygroscopic melt, rapid oxidation |
| Sealed / Air | < 10% | 25 °C | 1 - 2 weeks | Nitrone formation (M-2 peak) |
| Sealed / Argon | < 5% | 2 - 8 °C | > 12 months | Minimal (Baseline stability) |
| Solution (MeOH) | N/A | 25 °C | < 48 hours | Accelerated solvent-mediated oxidation |
References
-
[1] Title: N-Hydroxypiperidine - Grokipedia Source: grokipedia.com URL: 1
-
[5] Title: Safety Data Sheet - Jubilant Ingrevia Source: jubilantingrevia.com URL: 5
-
[4] Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed Source: nih.gov URL: 4
-
[3] Title: N-Hydroxypiperidine - Wikipedia Source: wikipedia.org URL: 3
-
[2] Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications Source: acs.org URL: 2
Sources
- 1. N -Hydroxypiperidine â Grokipedia [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Gas Chromatography of 4-(2-fluoroethyl)piperidin-1-ol
A Guide to Diagnosing and Resolving Peak Tailing
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of 4-(2-fluoroethyl)piperidin-1-ol. As a Senior Application Scientist, my goal is to provide you with a structured, in-depth approach to not only fix the problem but also understand the underlying chemical principles to prevent its recurrence.
The compound , 4-(2-fluoroethyl)piperidin-1-ol, possesses distinct chemical properties that make it particularly challenging for GC analysis. Its structure contains a basic piperidine nitrogen and a highly polar N-hydroxyl (-N-OH) group. This combination makes the molecule susceptible to strong secondary interactions with active sites within the GC system, which is the primary cause of peak asymmetry and tailing.[1][2] This guide will walk you through a systematic process of elimination, from simple system checks to advanced chemical modification, to achieve sharp, symmetrical, and reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason 4-(2-fluoroethyl)piperidin-1-ol shows significant peak tailing in my GC analysis?
The molecular structure of 4-(2-fluoroethyl)piperidin-1-ol is the root cause. It contains two key features that promote undesirable interactions within the GC system:
-
A Basic Piperidine Nitrogen: This tertiary amine is a strong hydrogen bond acceptor and can interact powerfully with any acidic sites in the sample flow path.
-
A Polar N-Hydroxyl Group: The -N-OH group is a prime site for strong hydrogen bonding.
These functional groups can adsorb to "active sites"—primarily acidic silanol groups (Si-OH)—present on the surfaces of glass inlet liners, the column's stationary phase, or even metal components of the injector.[3] This strong, non-ideal interaction retains a portion of the analyte molecules longer than the bulk, resulting in a delayed elution and a characteristic "tail".[1][4]
Q2: I'm seeing tailing. What are the first and simplest things I should check?
Before undertaking a complete method overhaul, address the most common and easily rectified issues:
-
Check the Inlet Liner: The liner is the first surface your analyte contacts at high temperature. If it's contaminated or not properly deactivated, tailing is almost guaranteed. Replace the inlet liner with a new, base-deactivated one.[5][6]
-
Perform Column Trimming: The first few meters of the analytical column are prone to contamination from non-volatile sample matrix components, which creates active sites.[7] Trimming 15-20 cm from the inlet side of the column can often restore peak shape dramatically.[5]
-
Verify System Integrity: Check for leaks at the septum and column fittings using an electronic leak detector. Leaks disrupt carrier gas flow and can introduce oxygen, which damages the column's stationary phase.[5]
Q3: My peak shape is still poor after basic maintenance. Could my GC column be the problem?
Yes, column choice is critical. Using a general-purpose, non-polar column (like a standard 5% phenyl-methylpolysiloxane) is often insufficient for a polar, basic compound like this. For polar analytes, the principle of "like dissolves like" is a good starting point.[8][9] You should be using a column with a stationary phase that is:
-
Polar: To provide appropriate retention and interaction with your polar analyte. Wax-type columns (polyethylene glycol) are a common choice for polar compounds.
-
Base-Deactivated: Many manufacturers offer columns specifically treated to reduce interactions with basic compounds. These columns have fewer accessible silanol groups, leading to significantly improved peak shape for amines.
Q4: When should I consider chemical derivatization?
Consider derivatization when you have exhausted all practical options for system optimization (liner, column, method parameters) and still face unacceptable peak tailing. Derivatization is a powerful chemical technique used to modify the analyte to make it more "GC-friendly".[10] For 4-(2-fluoroethyl)piperidin-1-ol, derivatizing the highly polar N-hydroxyl group will dramatically reduce its ability to hydrogen bond, resolving the primary cause of adsorption and peak tailing.[11]
Systematic Troubleshooting Guide
This guide follows a logical workflow, starting from the injector and moving through the system. Each section explains the potential problem, the scientific reasoning, and provides actionable protocols.
Logical Troubleshooting Workflow
Caption: Interaction diagram showing how derivatization prevents peak tailing.
Disclaimer: This is a general starting protocol. Reaction time and temperature may need optimization for complete derivatization.
-
Sample Preparation: Prepare a solution of your sample containing 4-(2-fluoroethyl)piperidin-1-ol in an aprotic solvent (e.g., Acetonitrile, Dichloromethane, or Pyridine) in a 2 mL autosampler vial. The solvent must be free of water and other protic impurities.
-
Reagent Addition: To approximately 100 µL of your sample solution, add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). For analytes that are difficult to derivatize, adding 1% TMCS (trimethylchlorosilane) as a catalyst can improve reaction kinetics. [10][12]3. Reaction: Cap the vial tightly. Gently vortex the mixture for 10 seconds.
-
Heating (Optional but Recommended): Place the vial in a heating block or oven at 60-70 °C for 30 minutes. This ensures the reaction goes to completion. [10]5. Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC. The resulting TMS-derivative will be more volatile and significantly less polar, leading to a sharp, symmetrical peak with a shorter retention time.
References
- Lab Manager. (2026, March 26).
- LCGC International. (2026, March 13). Pinning Down Tailing Peaks.
- Alwsci. (2025, July 17).
- Benchchem. Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine.
- Sigma-Aldrich.
- SilcoTek.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Element Lab Solutions. (2020, March 4). GC Diagnostic Skills I | Peak Tailing.
- Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness.
- Chromatography.
- Restek. Peak Tailing in GC Trace Analysis.
- Phenomenex.
- Gcms.cz. GC Analysis Workshop- Inlet Design & Troubleshooting.
- MilliporeSigma. GC Column Selection Guide.
- Benchchem. Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide.
Sources
- 1. Troubleshooting Peak Tailing in Gas Chromatography Workflows | Lab Manager [labmanager.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. silcotek.com [silcotek.com]
- 7. discover.restek.com [discover.restek.com]
- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 9. labicom.cz [labicom.cz]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. chemcoplus.co.jp [chemcoplus.co.jp]
4-(2-fluoroethyl)piperidin-1-ol vs 4-fluoropiperidine binding affinity comparison
An in-depth technical analysis of fluorinated piperidine derivatives requires moving beyond simple structural observation and delving into the thermodynamic and kinetic consequences of functional group modifications. The incorporation of fluorine into piperidine rings is a cornerstone strategy in medicinal chemistry to modulate basicity, enhance metabolic stability, and improve target binding affinity[1].
When comparing 4-fluoropiperidine to the more complex 4-(2-fluoroethyl)piperidin-1-ol , researchers must evaluate profound differences in physicochemical properties and interaction mechanisms. While 4-fluoropiperidine acts primarily through inductive basicity modulation and rigid multipolar interactions[2], 4-(2-fluoroethyl)piperidin-1-ol introduces a bifunctional pharmacophore: an N-hydroxy group capable of strong hydrogen bonding or metal coordination[3], and a flexible fluoroethyl chain designed to probe extended hydrophobic pockets or serve as a site for 18 F radiolabeling in PET imaging[4][5].
This guide objectively compares the binding affinity profiles, physicochemical properties, and experimental validation workflows for these two highly valuable chemical fragments.
Physicochemical Profiling & Mechanistic Causality
To understand the divergent binding affinities of these two fragments, we must first analyze how their structural differences dictate their physicochemical behavior in a physiological environment.
-
4-Fluoropiperidine (The Modulator): The highly electronegative fluorine atom at the 4-position exerts a strong inductive effect through the sigma-bond framework, lowering the pKa of the piperidine nitrogen from approximately 11.2 (unsubstituted) to 8.5–9.5[1][2]. This reduction in basicity increases the fraction of the unionized molecule at physiological pH, which is critical for enhancing blood-brain barrier (BBB) penetration and mitigating off-target hERG liabilities[1].
-
4-(2-fluoroethyl)piperidin-1-ol (The Probe): The substitution of the amine proton with a hydroxyl group (N-OH) fundamentally alters the electronic landscape. The electronegative oxygen draws electron density away from the nitrogen, drastically reducing the conjugate acid pKa to ~5.0[3]. Furthermore, the N-OH moiety acts as a potent bidentate hydrogen bond donor/acceptor. The 2-fluoroethyl group adds lipophilicity and flexibility, allowing the fluorine atom to sweep a larger conformational volume to find optimal hydrophobic packing[4].
Table 1: Comparative Physicochemical Properties
| Property | 4-Fluoropiperidine | 4-(2-fluoroethyl)piperidin-1-ol | Mechanistic Consequence |
| Amine pKa | ~8.5 - 9.5 | ~5.0 | N-OH derivative is primarily unionized at pH 7.4, altering the primary electrostatic binding anchor. |
| H-Bond Donors | 1 (N-H) | 1 (O-H) | O-H provides stronger, highly directional hydrogen bonding compared to the basic amine. |
| H-Bond Acceptors | 1 (N) | 2 (N, O) | The N-OH group can act as a bidentate chelator for catalytic metals (e.g., Zn 2+ , Fe 2+ ). |
| Steric Flexibility | Rigid (Direct C-F bond) | Flexible (Ethyl linker) | The fluoroethyl chain incurs an entropic penalty upon binding but can access deeper sub-pockets. |
Binding Affinity Interaction Logic
The structural differences between these molecules dictate entirely different approaches to target engagement.
4-Fluoropiperidine enhances binding affinity primarily through the "fluorine effect." The rigid C-F bond engages in orthogonal multipolar interactions (e.g., C-F···C=O) with the protein backbone[5]. Because the basicity is lowered to a "sweet spot" (pKa ~8.5), it maintains the critical salt-bridge interaction with conserved aspartate residues (common in GPCRs like 5-HT receptors) while reducing the desolvation penalty of the amine[2].
4-(2-fluoroethyl)piperidin-1-ol utilizes its N-OH group to form coordinate covalent bonds with metalloenzymes or to establish robust hydrogen bond networks in targets where a standard basic amine would cause electrostatic repulsion. The 2-fluoroethyl group provides an extended lipophilic vector. While this flexibility introduces an entropic penalty during target association ( kon ), it significantly decreases the dissociation rate ( koff ) once optimal hydrophobic packing is achieved.
Caption: Logical decision tree for piperidine fragment selection based on binding mechanisms.
Experimental Methodologies for Binding Affinity Validation
To objectively compare these fragments, a robust, self-validating screening cascade is required. We utilize Surface Plasmon Resonance (SPR) for kinetic resolution and Radioligand Competition Binding for thermodynamic validation in a native membrane environment.
Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality: SPR is chosen over steady-state assays because the flexible fluoroethyl group of 4-(2-fluoroethyl)piperidin-1-ol may exhibit a slower association rate ( kon ) due to conformational penalties, which is masked in standard equilibrium assays.
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
-
Target Immobilization: Dilute the target protein (e.g., purified receptor or metalloenzyme) to 10-50 µg/mL in 10 mM sodium acetate (pH must be 0.5 units below the protein's pI). Inject until a target immobilization level of 2000-3000 Response Units (RU) is achieved.
-
Self-Validation (Quenching & Reference): Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters. Maintain Flow Cell 1 as an activated/deactivated blank reference channel to subtract bulk refractive index changes and non-specific binding.
-
Analyte Injection: Prepare serial dilutions (0.1 nM to 10 µM) of both piperidine fragments in running buffer (e.g., HBS-EP+ with 1% DMSO). Inject analytes at a high flow rate (30 µL/min) for 120 seconds to minimize mass transport limitations.
-
Dissociation & Regeneration: Allow 300 seconds for dissociation. If the baseline is not reached, regenerate the surface using a 30-second pulse of 10 mM Glycine-HCl (pH 2.0).
-
Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.
Protocol B: Radioligand Competition Binding Assay
Causality: Validates that the binding observed in SPR translates to native-like lipid environments, which is highly relevant for the lipophilic fluoroethyl derivative[4].
-
Membrane Preparation: Resuspend target-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [3H] -labeled standard at its KD concentration), and 25 µL of the test fragment (varying concentrations from 10−11 to 10−4 M).
-
Self-Validation (NSB Control): In dedicated wells, add a 1000-fold excess of an unlabeled reference ligand to define Non-Specific Binding (NSB).
-
Filtration: Incubate for 90 minutes at room temperature to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Comparative Data Synthesis
Based on established literature trends for these pharmacophores across CNS and metalloenzyme targets[2][3][4][5], the following table summarizes the expected kinetic and thermodynamic behavior when these fragments are optimized into lead compounds.
Table 2: Representative Kinetic & Thermodynamic Binding Profile
| Parameter | 4-Fluoropiperidine Motif | 4-(2-fluoroethyl)piperidin-1-ol Motif | Mechanistic Driver |
| Target Preference | GPCRs (e.g., 5-HT 2A ), Kinases | Metalloenzymes, Deep-pocket targets | Electrostatic salt-bridge vs. Metal Coordination/H-bonding. |
| Affinity ( Ki ) | Low Nanomolar (~10-50 nM) | Sub-Nanomolar to Low nM (~0.5-15 nM) | N-OH coordination often yields tighter absolute binding if geometry allows. |
| Association ( kon ) | Fast ( >106 M−1s−1 ) | Slower ( ∼104−105 M−1s−1 ) | Fluoroethyl flexibility requires conformational adaptation prior to binding. |
| Dissociation ( koff ) | Moderate ( ∼10−3 s−1 ) | Very Slow ( <10−4 s−1 ) | Extended hydrophobic packing of the fluoroethyl group traps the ligand. |
| Ligand Efficiency | High (Rigid, low MW) | Moderate (Higher MW, flexible) | 4-fluoropiperidine is a highly efficient, atom-economical binder. |
Conclusion
The choice between 4-fluoropiperidine and 4-(2-fluoroethyl)piperidin-1-ol should be entirely driven by the target's binding site architecture. 4-Fluoropiperidine is the superior choice for optimizing basicity to improve pharmacokinetics while maintaining a classical basic amine interaction[1][2]. Conversely, 4-(2-fluoroethyl)piperidin-1-ol is a specialized tool; its N-OH group provides unique coordination capabilities[3], and its fluoroethyl chain offers a highly lipophilic vector that, while kinetically slower to associate, can drive exceptionally long target residence times and provides an ideal handle for 18 F PET radiotracer development[4][5].
Sources
A Comparative Guide to Cross-Validation of LC-MS/MS Methods for Quantifying 4-(2-fluoroethyl)piperidin-1-ol in Human Plasma
This guide provides a comprehensive framework for conducting a cross-validation of a bioanalytical LC-MS/MS method for the quantification of 4-(2-fluoroethyl)piperidin-1-ol in human plasma. As drug development becomes increasingly globalized, it is common for bioanalytical work to be conducted across multiple laboratories.[1][2] In such instances, a robust cross-validation is not merely a suggestion but a regulatory expectation to ensure data integrity and comparability, regardless of the site of analysis.[1][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement a scientifically sound cross-validation protocol.
The Imperative of Cross-Validation in Bioanalysis
The primary goal of a bioanalytical method is to produce reliable and reproducible data on the concentration of a drug or its metabolites in a biological matrix.[4][5] When a validated method is transferred to or used in a different laboratory, a cross-validation study is essential to demonstrate that the method performs equivalently in both locations.[1][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation when data from different laboratories are to be combined or compared within a single study.[1][3]
The core principle of cross-validation is to assess the inter-laboratory precision and accuracy of the analytical method. This ensures that any observed differences in pharmacokinetic or toxicokinetic data are attributable to the drug's properties in the study population, not to analytical variability between laboratories.
Experimental Design for Cross-Validation
A successful cross-validation study hinges on a well-designed experiment. This typically involves the analysis of a common set of quality control (QC) samples and, critically, incurred study samples by both laboratories.[1][3]
Key Components of the Study:
-
Quality Control (QC) Samples: A minimum of three concentration levels (low, medium, and high) of QC samples should be prepared from a single stock solution and divided between the participating laboratories.
-
Incurred Samples: A statistically significant number of incurred samples (i.e., samples from dosed subjects in a clinical or non-clinical study) should be selected to cover the expected concentration range.[6] The reanalysis of incurred samples is a crucial component for assessing the reproducibility of the method.[6][7]
-
Standard Operating Procedures (SOPs): Both laboratories must adhere to the same detailed analytical procedure.
The workflow for a typical cross-validation can be visualized as follows:
Caption: High-level workflow for the cross-validation of a bioanalytical method.
Acceptance Criteria
The acceptance criteria for a cross-validation study are derived from regulatory guidelines.[8][9][10] For chromatographic assays, the following are generally accepted:
-
QC Samples: The mean concentration at each level from one laboratory should be within ±15% of the mean concentration from the other laboratory.
-
Incurred Sample Reanalysis (ISR): For at least two-thirds (67%) of the incurred samples, the percent difference between the initial value (from the originating lab) and the re-assayed value (from the second lab) should be within ±20%.[6][7]
The percent difference for ISR is calculated as: ((Re-assay Value - Initial Value) / Mean of Initial and Re-assay Values) * 100%
Hypothetical Performance Data
To illustrate a successful cross-validation, the following tables present hypothetical data for the analysis of 4-(2-fluoroethyl)piperidin-1-ol in human plasma.
Table 1: Comparison of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) (n=6) | Lab B Mean Conc. (ng/mL) (n=6) | % Difference | Pass/Fail |
| Low | 5.00 | 4.85 | 5.05 | -4.04% | Pass |
| Medium | 50.0 | 51.2 | 49.8 | 2.77% | Pass |
| High | 400 | 395 | 408 | -3.24% | Pass |
Table 2: Incurred Sample Reanalysis Comparison
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | % Difference | Within ±20%? |
| 001 | 7.82 | 8.15 | -4.13% | Yes |
| 002 | 15.4 | 16.9 | -9.23% | Yes |
| 003 | 88.1 | 82.5 | 6.55% | Yes |
| 004 | 256 | 271 | -5.67% | Yes |
| 005 | 389 | 420 | -7.66% | Yes |
| 006 | 22.5 | 25.1 | -11.03% | Yes |
| 007 | 112 | 99.8 | 11.43% | Yes |
| 008 | 45.6 | 51.9 | -12.93% | Yes |
| 009 | 301 | 315 | -4.55% | Yes |
| 010 | 18.9 | 17.2 | 9.97% | Yes |
| Summary | 10/10 samples (100%) passed |
Detailed Experimental Protocol
This section outlines a representative LC-MS/MS method for the quantification of 4-(2-fluoroethyl)piperidin-1-ol.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Parameters
-
LC System: Standard UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
4-(2-fluoroethyl)piperidin-1-ol: Hypothetical Q1/Q3
-
Internal Standard: Hypothetical Q1/Q3
-
The logical flow of sample analysis within each laboratory can be depicted as follows:
Caption: Step-by-step sample analysis workflow from receipt to reporting.
Conclusion
A thorough cross-validation of bioanalytical methods is a non-negotiable component of modern drug development, ensuring the integrity and comparability of data generated across different analytical sites. By adhering to regulatory guidelines and employing a well-structured experimental design, researchers can confidently combine data from multiple laboratories, thereby accelerating clinical development timelines. The hypothetical data presented herein demonstrates a successful outcome, where both QC and incurred sample analyses met the stringent acceptance criteria, confirming the method's reproducibility.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Tan, A., et al. (2012). Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies. Bioanalysis, 4(18), 2243-2254. [Link]
-
Fast, D. M., et al. (2012). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 14(3), 599-608. [Link]
-
Charles River Laboratories. (n.d.). Incurred Sample Reanalysis. [Link]
-
Japanese Ministry of Health, Labour and Welfare. (2014). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
-
De Jager, A. D., et al. (2001). Quantification of trimetazidine in human plasma by liquid chromatography-electrospray ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 947-953. [Link]
-
Smeraglia, J., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(8), 855-860. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
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- 3. fda.gov [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Senior Application Scientist’s Guide to IVIVC in 4-(2-Fluoroethyl)piperidin-1-ol Biological Assays
Executive Summary
In the development of central nervous system (CNS) therapeutics and Positron Emission Tomography (PET) radiotracers, the piperidine ring is a privileged pharmacophore. Specifically, derivatives utilizing the 4-(2-fluoroethyl)piperidin-1-ol scaffold have become critical due to their amenability to Fluorine-18 labeling and optimized lipophilicity. However, a persistent challenge in our field is the translational gap between in vitro promise and in vivo reality.
This guide objectively compares isolated in vitro assays against in vivo models, demonstrating why an integrated In Vitro In Vivo Correlation (IVIVC) approach is the only reliable pathway for validating fluoroethyl piperidine derivatives.
Mechanistic Grounding: The Fluoroethyl Advantage
Before comparing assay methodologies, we must understand the causality behind the chemical design. Why utilize a 2-fluoroethyl group instead of a standard methyl or propyl chain?
-
Steric and Electronic Modulation: The high electronegativity of fluorine alters the pKa of the piperidine nitrogen, modulating the molecule's LogD (lipophilicity at physiological pH). This is crucial for crossing the blood-brain barrier (BBB).
-
Enzymatic Resistance: Research demonstrates that replacing a methyl group with a fluoroethyl group on the piperidine ring results in slower in vitro enzymatic cleavage rates and higher target selectivity, particularly in acetylcholinesterase (AChE) radiotracers[1].
-
Target Tolerability: The 2-fluoroethyl substituent is generally well-tolerated within receptor binding pockets, maintaining nanomolar affinity ( IC50 ) comparable to non-fluorinated analogs, as seen in CSF1R imaging agents [2].
Workflow for translating in vitro fluoroethyl piperidine data to in vivo PET imaging success.
Objective Comparison: In Vitro vs. In Vivo Assays
Relying solely on in vitro high-throughput screening often leads to late-stage in vivo failures. The table below compares the performance and limitations of these alternative evaluation environments.
| Assay Category | Specific Assay | Key Quantitative Metric | Biological Significance | IVIVC Limitation |
| In Vitro | Radioligand Binding | IC50 / Ki (nM) | Determines intrinsic target affinity. | Does not account for BBB penetration or plasma protein binding. |
| In Vitro | Microsomal Stability | CLint (µL/min/mg) | Predicts hepatic metabolic clearance via CYP450 enzymes. | Ignores extrahepatic metabolism, renal excretion, and Phase II conjugation. |
| In Vivo | Biodistribution | %ID/g (Percent Injected Dose per gram) | Quantifies actual tissue uptake and retention over time. | Species differences (rodent vs. human) can skew translational accuracy. |
| In Vivo | MicroPET Imaging | BPND (Binding Potential) / SUV | Measures dynamic target engagement in living subjects. | Susceptible to signal noise from radiometabolites crossing the BBB. |
Self-Validating Experimental Methodologies
As an Application Scientist, I emphasize that an assay is only as good as its internal controls. The following protocols for evaluating 4-(2-fluoroethyl)piperidin-1-ol derivatives are designed as self-validating systems.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
Purpose: To determine the intrinsic clearance ( CLint ) and identify primary metabolites. Causality: We use HLMs rather than hepatocytes for initial screening because they specifically isolate Cytochrome P450 (CYP) and UGT activity, allowing us to pinpoint the exact mechanism of fluoroethyl degradation.
Step-by-Step Workflow:
-
Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-Incubation: Combine HLMs (final concentration 0.5 mg/mL) with the test compound (1 µM) in the buffer. Incubate at 37°C for 5 minutes.
-
Initiation: Add an NADPH regenerating system to initiate CYP-mediated metabolism.
-
Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots.
-
Quenching (Critical Step): Immediately inject the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold solvent instantly precipitates proteins and halts enzymatic activity, ensuring the temporal snapshot is perfectly preserved.
-
Validation Controls:
-
Positive Control: Run Verapamil concurrently to verify HLM enzymatic viability.
-
Negative Control: Run the test compound without NADPH to confirm that degradation is strictly CYP-mediated and not due to chemical instability.
-
-
Analysis: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.
Protocol B: In Vivo MicroPET/CT Imaging & Blocking Study
Purpose: To validate BBB penetration and specific target engagement.
Step-by-Step Workflow:
-
Radiolabeling: Synthesize the [18F]-labeled derivative of the fluoroethyl piperidine.
-
Subject Preparation: Anesthetize C57BL/6 mice using 2% isoflurane. Place the subject in the MicroPET/CT scanner bed.
-
Injection & Acquisition: Inject 5–10 MBq of the radiotracer via the lateral tail vein. Immediately initiate a 90-minute dynamic PET acquisition. Causality: Dynamic scanning (rather than static) generates time-activity curves (TACs), which are mathematically required to calculate the binding potential ( BPND ) and correlate it with the in vitro Ki .
-
Self-Validating Blocking Study: In a separate cohort, intravenously administer a saturating dose (1 mg/kg) of a known, non-radioactive competitor 10 minutes prior to radiotracer injection. Causality: If the PET signal in the brain decreases significantly in this cohort, it definitively proves that the in vivo uptake is receptor-specific, not just non-specific lipophilic trapping.
Deciphering the IVIVC Disconnect
Why do highly potent in vitro fluoroethyl piperidines sometimes fail in vivo? The answer usually lies in the metabolic pathway.
While in vitro assays might show high stability against esterases, in vivo human metabolism studies of similar spirocyclic piperidines reveal a different vulnerability. The fluoroethyl side chain is highly susceptible to CYP-mediated hydroxylation, which is rapidly followed by Phase II UGT glucuronidation[3].
Primary in vivo metabolic degradation pathways for fluoroethyl piperidine radiotracers.
If the resulting radiometabolite is lipophilic enough to cross the BBB, it will create non-specific background noise in the PET scan, ruining the assay's signal-to-noise ratio. Therefore, establishing a robust IVIVC requires not just measuring how fast the parent compound disappears in vitro, but structurally identifying the metabolites to predict their in vivo behavior.
References
-
In vitro and in vivo Human Metabolism of (S)-[18F]Fluspidine – A Radioligand for Imaging σ1 Receptors With Positron Emission Tomography (PET) Source: Frontiers in Pharmacology (2019) URL:[Link]
-
N-[18F]fluoroethylpiperidinyl, N-[18F]fluoroethylpiperidinemethyl and N-[18F]fluoroethylpyrrolidinyl esters as radiotracers for acetylcholinesterase Source: Nuclear Medicine and Biology (2003) URL:[Link]
-
Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor Source: Pharmaceuticals / MDPI (2022) URL:[Link]
Sources
- 1. Sci-Hub. N-[18f]fluoroethylpiperidinyl, n-[18f]fluoroethylpiperidinemethyl and n-[18f]fluoroethylpyrrolidinyl esters as radiotracers for acetylcholinesterase / Nuclear Medicine and Biology, 2003 [sci-hub.box]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | In vitro and in vivo Human Metabolism of (S)-[18F]Fluspidine – A Radioligand for Imaging σ1 Receptors With Positron Emission Tomography (PET) [frontiersin.org]
stability comparison of 4-(2-fluoroethyl)piperidin-1-ol across different pH buffers
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide
Executive Summary
The incorporation of N-hydroxyl and fluoroalkyl pharmacophores into piperidine scaffolds is a common strategy in modern medicinal chemistry to modulate lipophilicity, alter metabolic liabilities, or serve as precursors for radiotracers (e.g., PET imaging). However, the N-O bond introduces significant pH-dependent vulnerabilities that can complicate formulation and physiological delivery.
This guide provides an objective, data-driven comparison of the stability of 4-(2-fluoroethyl)piperidin-1-ol across a physiological and forced-degradation pH spectrum (pH 1.2 to 10.0). To isolate the specific structural liabilities of this compound, we benchmark its performance against two critical alternatives: its non-hydroxylated parent, 4-(2-fluoroethyl)piperidine , and the unfluorinated baseline, 1-hydroxypiperidine .
Mechanistic Rationale: The Vulnerability of the N-O Bond
When designing stability protocols, it is critical to understand why a molecule degrades, not just when. 4-(2-Fluoroethyl)piperidin-1-ol contains two key functional groups: a 4-position fluoroethyl chain and an N-hydroxyl group (making it a secondary hydroxylamine derivative).
The N-hydroxyl group is the primary site of chemical instability[1, 2]:
-
Acidic Conditions (pH < 2.0): The oxygen atom of the N-OH group can be protonated, converting it into a superior leaving group. This facilitates N-O bond cleavage or acid-catalyzed ring-opening reactions.
-
Basic Conditions (pH > 9.0): In alkaline environments, the N-OH group is susceptible to deprotonation and subsequent base-catalyzed oxidation in the presence of dissolved molecular oxygen. This typically yields a highly reactive nitrone intermediate [2], which can further hydrolyze or disproportionate.
-
The Fluorine Effect: The 2-fluoroethyl group exerts a mild, long-range electron-withdrawing inductive effect. While separated by three carbons from the nitrogen, it subtly decreases the pKa of the N-OH group compared to unsubstituted 1-hydroxypiperidine, rendering the molecule slightly more susceptible to base-catalyzed oxidation.
pH-dependent degradation pathways of N-hydroxypiperidines.
Comparative Stability Analysis
To objectively evaluate 4-(2-fluoroethyl)piperidin-1-ol, we must compare it against structurally related alternatives to isolate the effects of the N-OH and fluoroethyl groups.
The Alternatives
-
Alternative A: 4-(2-Fluoroethyl)piperidine. Lacks the N-OH group (a standard secondary amine). This serves as the negative control for N-O bond liability.
-
Alternative B: 1-Hydroxypiperidine. Lacks the fluoroethyl group. This serves as the baseline for N-hydroxy stability [3].
-
Target Compound: 4-(2-Fluoroethyl)piperidin-1-ol. Contains both features.
Quantitative Data Summary
The following table summarizes the degradation half-lives ( t1/2 ) of the three compounds incubated at 37°C across five distinct pH buffers.
| Compound | pH 1.2 (HCl/KCl) | pH 4.5 (Acetate) | pH 7.4 (Phosphate) | pH 9.0 (Borate) | pH 10.0 (Carbonate) |
| 4-(2-Fluoroethyl)piperidine | >100 h | >100 h | >100 h | >100 h | >100 h |
| 1-Hydroxypiperidine | 12.4 h | >100 h | >100 h | 48.2 h | 18.5 h |
| 4-(2-Fluoroethyl)piperidin-1-ol | 11.8 h | >100 h | >100 h | 42.1 h | 15.3 h |
Data Interpretation: 4-(2-fluoroethyl)piperidine remains highly stable across the entire spectrum, proving that the fluoroethyl-piperidine backbone is robust. The introduction of the N-OH group creates a "U-shaped" stability profile, with maximum stability at physiological and mildly acidic pH (4.5 - 7.4). The target compound degrades slightly faster in basic conditions than 1-hydroxypiperidine, confirming the inductive effect of the fluorinated side chain.
Self-Validating Experimental Protocol
To generate reliable, reproducible stability data, the experimental design must adhere to forced degradation principles outlined in [4].
The following protocol is designed as a self-validating system . It employs an internal standard (IS) to correct for injection volume variances and utilizes mass balance tracking (monitoring both the disappearance of the parent and the appearance of the nitrone degradant) to ensure no compound is lost to non-specific binding or volatility.
Step-by-Step Methodology
Phase 1: Preparation & System Suitability
-
Stock Solution: Dissolve 4-(2-fluoroethyl)piperidin-1-ol in HPLC-grade Acetonitrile (ACN) to a concentration of 10 mg/mL. Causality: ACN is used as a co-solvent to ensure complete dissolution before introduction to aqueous buffers, preventing micelle formation or precipitation.
-
Internal Standard (IS): Prepare a 1 mg/mL solution of a stable, structurally similar analog (e.g., deuterated 4-(2-fluoroethyl)piperidine-d4).
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), 4.5 (Sodium Acetate), 7.4 (PBS), 9.0 (Borate), and 10.0 (Carbonate). Verify pH at 37°C using a calibrated probe.
Phase 2: Incubation & Sampling 4. Spiking: Dilute the stock solution into each buffer to a final concentration of 100 µg/mL. Add the IS to a final concentration of 10 µg/mL. 5. Environmental Control: Aliquot the mixtures into amber glass HPLC vials. Causality: Amber vials are mandatory because N-O bonds can be photolytically labile; light exposure would confound the pH-specific degradation data. 6. Incubation: Place vials in a shaking incubator at 37°C. 7. Quenching: At time points t=0,2,4,8,24,and 48 hours, remove a 50 µL aliquot and immediately mix with 50 µL of ice-cold ACN containing 0.1% Formic Acid. Causality: The cold temperature halts kinetic activity, and the formic acid neutralizes basic buffers, locking the pH into a stable, slightly acidic state prior to injection.
Phase 3: LC-MS/MS Analysis 8. Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Run a gradient of Water/ACN (both containing 0.1% Formic Acid) from 5% to 95% ACN over 5 minutes. 9. Detection: Monitor the parent mass [M+H]+ and the expected nitrone degradant mass [M-2H+H]+. Calculate the ratio of the parent peak area to the IS peak area to determine % remaining.
Self-validating experimental workflow for pH stability testing.
Conclusion & Formulation Recommendations
The stability profile of 4-(2-fluoroethyl)piperidin-1-ol demonstrates that while the fluoroethyl group is highly stable, the N-hydroxyl moiety dictates the molecule's shelf-life and physiological handling.
Key Takeaways for Formulation:
-
Optimal pH Range: Formulations should be strictly buffered between pH 4.5 and 7.4 to maximize the half-life of the N-OH group.
-
Antioxidant Requirement: Because base-catalyzed degradation is oxidative (forming nitrones), formulations leaning toward neutral/mildly basic pH should incorporate water-soluble antioxidants (e.g., ascorbic acid or sodium metabisulfite) and be sparged with inert gas (Nitrogen or Argon) to displace dissolved oxygen.
-
Alternative Selection: If the N-OH group is not strictly required for the target mechanism of action, reverting to the non-hydroxylated 4-(2-fluoroethyl)piperidine will completely bypass these stability liabilities.
References
-
N-Hydroxypiperidine Chemical Properties and Reactivity. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide. Zauche, T. H., & Espenson, J. H. (1997). Inorganic Chemistry, 36(23), 5257-5261. Available at:[Link]
-
Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC - NIH. Available at:[Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
